ARB-272572
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H36N6O4 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
5-[(2-hydroxyethylamino)methyl]-N-[3-[3-[[5-[(2-hydroxyethylamino)methyl]pyridine-2-carbonyl]amino]-2-methylphenyl]-2-methylphenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C32H36N6O4/c1-21-25(5-3-7-27(21)37-31(41)29-11-9-23(19-35-29)17-33-13-15-39)26-6-4-8-28(22(26)2)38-32(42)30-12-10-24(20-36-30)18-34-14-16-40/h3-12,19-20,33-34,39-40H,13-18H2,1-2H3,(H,37,41)(H,38,42) |
Clave InChI |
FZEPAZRIEAMJFE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ARB-272572
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARB-272572 is a novel, orally effective small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. Developed by Arbutus Biopharma, its mechanism of action is distinct from that of therapeutic antibodies. This compound induces the dimerization and subsequent internalization of PD-L1 on the cell surface. This process effectively removes PD-L1 from the cell exterior, preventing its interaction with the PD-1 receptor on T cells and thereby blocking the downstream inhibitory signaling. This leads to the restoration of T cell activity against cancer cells and virally infected cells. Preclinical studies have demonstrated the potential of this compound in oncology and for the treatment of chronic viral infections.
Core Mechanism of Action: PD-L1 Dimerization and Internalization
The primary mechanism of action of this compound is the inhibition of the PD-1/PD-L1 interaction through the induction of PD-L1 dimerization and its subsequent internalization from the cell surface[1][2]. This represents a unique approach to checkpoint inhibition compared to the direct blockade of the PD-1/PD-L1 binding interface by monoclonal antibodies.
Upon binding to a hydrophobic pocket on the PD-L1 protein, this compound facilitates the formation of a homodimer between two PD-L1 molecules. This dimerization event is a critical step that triggers the rapid internalization of the PD-L1 dimer into the cell. By removing PD-L1 from the cell surface, this compound effectively prevents its engagement with the PD-1 receptor on immune cells, thereby releasing the "brake" on the immune response.
This mechanism has been shown to lead to a significant reduction in cell surface PD-L1 levels. Studies have demonstrated that treatment with this compound for as little as one hour can lead to the complete reduction of cell-surface PD-L1 as measured by flow cytometry[2].
Signaling Pathway
The signaling pathway affected by this compound is the PD-1/PD-L1 immune checkpoint pathway. Under normal physiological conditions, the binding of PD-L1, expressed on antigen-presenting cells and other tissues, to the PD-1 receptor on activated T cells delivers an inhibitory signal that dampens the immune response and maintains self-tolerance. In the context of cancer and chronic viral infections, this pathway is often hijacked to facilitate immune evasion.
This compound intervenes in this pathway at the level of the PD-L1 ligand. By inducing its dimerization and internalization, it prevents the initial step of the inhibitory signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | IC50 | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 400 pM | [3] |
| PD-1/PD-L1 NFAT Reporter Bioassay | PD-L1 aAPC/CHO-K1 cells | 17 nM | [3] |
| CMV Recall Assay | IFNγ Expression in PBMCs | 3 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Humanized PD-1/PD-L1 Mice | MC-38 Colon Cancer | 10 mg/kg (oral, daily for 7 days) | 60.4% reduction in tumor volume | [2] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation: Recombinant human PD-L1 tagged with d2 and recombinant human PD-1 tagged with Terbium (Tb) cryptate are used. This compound is serially diluted to the desired concentrations.
-
Assay Plate Setup: In a low-volume 384-well plate, the tagged proteins and the compound dilutions are added.
-
Incubation: The plate is incubated at room temperature for 2 hours to allow for the binding reaction to reach equilibrium.
-
Detection: The fluorescence is read on an HTRF-compatible plate reader. The emission at 620 nm (from the cryptate donor) and 665 nm (from the d2 acceptor upon FRET) is measured.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
PD-L1 Internalization Assay (Flow Cytometry)
This assay measures the reduction of PD-L1 on the cell surface following treatment with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing human PD-L1 (CHO-hPD-L1) are cultured to confluency.
-
Compound Treatment: The cells are treated with this compound at various concentrations for 1 hour at 37°C.
-
Antibody Staining: The cells are then stained with a fluorescently labeled anti-human PD-L1 antibody (e.g., PE-conjugated) on ice to prevent further internalization.
-
Washing: Cells are washed with cold PBS to remove any unbound antibody.
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. A decrease in MFI in the this compound-treated cells compared to the vehicle control indicates PD-L1 internalization.
Cytomegalovirus (CMV) Recall Assay
This ex vivo assay assesses the ability of this compound to enhance T cell responses to a specific viral antigen.
Detailed Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from CMV-seropositive healthy donors.
-
Cell Culture and Stimulation: PBMCs are cultured in the presence of CMV pp65 and IE-1 antigens. This compound is added at various concentrations.
-
Incubation: The cells are incubated for a period of 4 to 5 days to allow for T cell activation and cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IFN-γ ELISA: The concentration of interferon-gamma (IFN-γ) in the supernatant is quantified using a standard ELISA kit.
-
Data Analysis: The amount of IFN-γ produced in the presence of this compound is compared to the vehicle control to determine the enhancement of the T cell response.
Humanized MC-38 Murine Model of Colon Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Detailed Methodology:
-
Animal Model: Humanized mice expressing human PD-1 and PD-L1 are used.
-
Tumor Implantation: MC-38 murine colon adenocarcinoma cells that have been engineered to express human PD-L1 are implanted subcutaneously into the mice[4].
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are treated orally with this compound (e.g., 10 mg/kg) daily for a specified period (e.g., 7 days).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth in the this compound-treated group is compared to the vehicle-treated control group to assess anti-tumor efficacy. At the end of the study, tumors and immune organs can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
Conclusion
This compound represents a promising small molecule immune checkpoint inhibitor with a distinct mechanism of action. By inducing the dimerization and subsequent internalization of PD-L1, it effectively removes this immunosuppressive ligand from the cell surface, leading to the restoration of anti-tumor and anti-viral T cell responses. The preclinical data to date support its continued development for applications in oncology and the treatment of chronic viral infections.
References
- 1. Checkpoint inhibition through small molecule-induced internalization of programmed death-ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Role of ARB-272572 in PD-1/PD-L1 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are pivotal immune checkpoint proteins that regulate T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance. ARB-272572 is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of immunology, oncology, and drug development.
Introduction to the PD-1/PD-L1 Pathway
The PD-1/PD-L1 pathway is a critical regulator of the adaptive immune response. PD-1, a receptor expressed on activated T cells, B cells, and myeloid cells, interacts with its ligands, PD-L1 and PD-L2. PD-L1 is expressed on various cell types, including cancer cells. The engagement of PD-1 with PD-L1 transduces an inhibitory signal into the T cell, leading to T-cell exhaustion and reduced anti-tumor immunity. This mechanism of immune evasion is a hallmark of many cancers, making the PD-1/PD-L1 axis a prime target for cancer immunotherapy.
This compound: A Small Molecule Inhibitor of PD-L1
This compound is a C2-symmetric biphenyl (B1667301) compound designed to inhibit the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, its small molecule nature offers the potential for oral administration and different pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
This compound employs a unique mechanism to disrupt the PD-1/PD-L1 signaling axis. Instead of simply blocking the interaction site, it induces the dimerization of PD-L1 on the cell surface. This homodimerization triggers the rapid internalization of the PD-L1-ARB-272572 complex, effectively removing PD-L1 from the cell surface and preventing its interaction with PD-1 on T cells. This leads to the restoration of T-cell function and enhancement of anti-tumor immunity.[1][2]
Caption: PD-1/PD-L1 Signaling and this compound Inhibition.
Quantitative Data
The potency and efficacy of this compound have been evaluated in a variety of biochemical and cell-based assays.
| Assay Type | Description | IC50 | Reference |
| HTRF (Homogeneous Time-Resolved Fluorescence) Assay | A biochemical assay measuring the direct inhibition of the PD-1/PD-L1 protein-protein interaction. | 400 pM | [1][3][4] |
| NFAT (Nuclear Factor of Activated T-cells) Reporter Assay | A cell-based assay that measures the activation of T cells upon blockade of the PD-1/PD-L1 interaction. | 17 nM | [3][4] |
| CMV (Cytomegalovirus) Recall Assay | A functional assay using peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors to assess the ability of the compound to enhance an antigen-specific T-cell response. | 3 nM | [3][4] |
| In Vivo Efficacy (Humanized MC-38 Colon Cancer Model) | An in vivo study evaluating the anti-tumor activity of this compound in a mouse model with a humanized immune system. | 10 mg/kg (oral, once daily) | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Caption: Experimental Workflow for this compound Evaluation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the direct binding of PD-1 and PD-L1 and the inhibitory effect of this compound.
-
Reagents:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection antibodies (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
Assay buffer
-
This compound at various concentrations
-
-
Procedure:
-
Add recombinant human PD-1 and PD-L1 proteins to the wells of a microplate.
-
Add this compound at a range of concentrations.
-
Incubate to allow for binding.
-
Add HTRF detection antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader to measure the FRET signal.
-
Calculate the IC50 value by plotting the HTRF signal against the concentration of this compound.
-
NFAT Reporter Assay
This cell-based assay measures the functional consequence of PD-1/PD-L1 blockade, which is the activation of T cells.
-
Cell Lines:
-
Jurkat T cells engineered to express a luciferase reporter gene under the control of the NFAT promoter.
-
Antigen-presenting cells (APCs) engineered to express PD-L1.
-
-
Procedure:
-
Co-culture the Jurkat-NFAT reporter T cells with the PD-L1-expressing APCs.
-
Add this compound at various concentrations.
-
Stimulate the T-cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies or a specific antigen.
-
Incubate to allow for T-cell activation.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence, which is proportional to NFAT activation.
-
Calculate the EC50 value based on the luminescence signal.
-
CMV Recall Assay
This assay assesses the ability of this compound to enhance a memory T-cell response to a specific viral antigen.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from CMV-seropositive healthy donors.
-
CMV pp65 peptide pool.
-
Cell culture medium and supplements.
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ).
-
This compound at various concentrations.
-
-
Procedure:
-
Isolate PBMCs from the blood of CMV-seropositive donors.
-
Culture the PBMCs in the presence of the CMV pp65 peptide pool.
-
Add this compound at a range of concentrations.
-
Incubate for a period to allow for T-cell activation and proliferation.
-
Restimulate the cells with the CMV pp65 peptide pool and add a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells for intracellular IFN-γ and surface markers (CD3, CD8).
-
Analyze the percentage of IFN-γ-producing CD8+ T cells by flow cytometry.
-
Determine the EC50 value for the enhancement of the IFN-γ response.
-
PD-L1 Internalization Assay
This assay directly visualizes and quantifies the this compound-induced internalization of PD-L1.
-
Cell Line: A cell line expressing high levels of surface PD-L1 (e.g., MDA-MB-231).
-
Reagents:
-
This compound.
-
Fluorescently labeled anti-PD-L1 antibody.
-
Flow cytometer.
-
-
Procedure:
-
Treat the PD-L1 expressing cells with this compound for various time points.
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody that binds to an extracellular epitope.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of surface PD-L1.
-
A decrease in MFI indicates internalization of PD-L1.
-
Alternatively, for visualization, cells can be imaged by confocal microscopy after staining.
-
In Vivo Efficacy in a Humanized MC-38 Mouse Model
This study evaluates the anti-tumor activity of this compound in a setting that mimics the human immune system.
-
Animal Model: Immunodeficient mice (e.g., NSG) engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Model: Subcutaneous implantation of MC-38 colon adenocarcinoma cells engineered to express human PD-L1.
-
Treatment: Oral administration of this compound (e.g., 10 mg/kg, once daily) or vehicle control.
-
Procedure:
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally on a defined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Conclusion
This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 pathway with a distinct mechanism of action involving the induction of PD-L1 dimerization and internalization. The quantitative data from a range of biochemical and cellular assays demonstrate its high potency. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other small molecule immune checkpoint inhibitors. This comprehensive resource is intended to empower researchers to advance the field of cancer immunotherapy.
References
The Discovery and Development of ARB-272572: A Small Molecule Inducer of PD-L1 Internalization for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. While monoclonal antibodies targeting the PD-1/PD-L1 axis have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability and different mechanisms of action. This whitepaper provides a comprehensive technical overview of the discovery and development of ARB-272572, a potent and orally effective small molecule inhibitor of the PD-1/PD-L1 interaction. We delve into its unique mechanism of action, which involves the induction of PD-L1 dimerization and subsequent internalization, and present a summary of its in vitro and in vivo activity. Detailed experimental protocols for the key assays used in its characterization are provided to enable researchers to further investigate this and similar molecules.
Introduction
The interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blocking this interaction can restore anti-tumor immunity. This compound is a novel, symmetric, C2-biphenyl skeleton-containing small molecule that has emerged as a potent inhibitor of the PD-1/PD-L1 pathway. This document outlines the key preclinical data and the experimental methodologies used to characterize its activity.
Mechanism of Action
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound exhibits a distinct mechanism of action. It binds to a hydrophobic pocket on PD-L1, inducing the formation of a cis-interacting homodimer of PD-L1 on the cell surface. This dimerization event triggers the rapid internalization of the PD-L1 dimer into the cytosol. The removal of PD-L1 from the cell surface effectively prevents its engagement with PD-1 on T cells, thereby disrupting the inhibitory signal and restoring T cell function.
Quantitative Data Summary
The potency and efficacy of this compound have been evaluated in a variety of biochemical and cell-based assays, as well as in a humanized mouse model of colon cancer. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Endpoint | This compound IC50 |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A cell-free biochemical assay measuring the disruption of the PD-1/PD-L1 protein-protein interaction. | Inhibition of PD-1/PD-L1 binding | 400 pM[1][2][3][4] |
| NFAT Reporter Assay | A cell-based assay using Jurkat T cells engineered with a luciferase reporter gene under the control of the NFAT response element, co-cultured with PD-L1 expressing cells. | Restoration of T cell activation | 17 nM[1][4] |
| CMV Recall Assay | An assay using peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors to measure the enhancement of an antigen-specific T cell response. | Increased IFNγ expression | 3 nM[1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Cell Line | Treatment | Endpoint | Result |
| Humanized MC-38 Murine Colon Cancer Model | MC-38 cells expressing human PD-L1 | 10 mg/kg this compound, oral, once daily for 7 days | Tumor volume reduction | 60.4% reduction compared to control[5] |
| Humanized Colon Cancer Mice | Not specified | 10 mg/kg this compound, oral, once daily for 7 days | Immune cell population changes | Increased CD3+ and CD4+ T cells, decreased regulatory T cells in peripheral blood[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard practices in the field.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the ability of a compound to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Add the anti-6xHis-donor and anti-Fc-acceptor antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2 hours).
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC50.
NFAT Reporter Assay
This cell-based assay measures the restoration of T cell activation by this compound.
Materials:
-
Jurkat T cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.
-
CHO-K1 cells stably expressing human PD-L1 and a T cell receptor (TCR) activator.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the PD-L1/TCR activator CHO-K1 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells containing the CHO-K1 cells.
-
Add the PD-1/NFAT-luciferase Jurkat T cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a 5% CO2 incubator.
-
Add the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50.
CMV Recall Assay
This assay assesses the ability of this compound to enhance an antigen-specific memory T cell response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from CMV-seropositive healthy donors.
-
CMV pp65 peptide pool.
-
Cell culture medium (e.g., RPMI-1640 with 10% human AB serum).
-
96-well round-bottom tissue culture plates.
-
IFNγ ELISA kit or ELISpot kit.
Protocol:
-
Isolate PBMCs from the blood of CMV-seropositive donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Stimulate the cells with the CMV pp65 peptide pool. Include unstimulated and positive controls (e.g., PHA).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and measure the concentration of IFNγ using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, perform an IFNγ ELISpot assay to enumerate the number of IFNγ-secreting cells.
-
Plot the IFNγ concentration or spot-forming units against the logarithm of the inhibitor concentration to determine the EC50.
PD-L1 Internalization Assay
This assay visually or quantitatively confirms the this compound-induced internalization of PD-L1.
Materials:
-
Cells expressing high levels of surface PD-L1 (e.g., MDA-MB-231).
-
This compound.
-
Fluorescently labeled anti-PD-L1 antibody.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Plate the PD-L1 expressing cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1 hour).
-
Wash the cells to remove the compound.
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody that binds to an epitope accessible on the cell surface.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of surface PD-L1. A decrease in MFI indicates internalization.
-
Alternatively, visualize the cells using fluorescence microscopy to observe the translocation of PD-L1 from the cell surface to intracellular compartments.
In Vivo Humanized Mouse Model Study
This study evaluates the anti-tumor efficacy of orally administered this compound.
Animal Model:
-
Immunodeficient mice (e.g., NSG) humanized with human hematopoietic stem cells or PBMCs.
-
Subcutaneous implantation of MC-38 murine colon cancer cells engineered to express human PD-L1.
Treatment Regimen:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg) orally, once daily, for a specified duration (e.g., 7 days). The vehicle control group receives the formulation without the active compound.
Efficacy and Pharmacodynamic Readouts:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Immune Cell Profiling: At the end of the study, collect blood and tumors. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD3+, CD4+, CD8+ T cells, regulatory T cells) by flow cytometry.
-
PD-L1 Expression: Analyze PD-L1 expression on tumor cells by flow cytometry or immunohistochemistry.
Conclusion
This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a novel mechanism of action. Its ability to induce the dimerization and subsequent internalization of PD-L1 distinguishes it from antibody-based therapies and offers the potential for oral administration. The data presented in this whitepaper demonstrate its potent in vitro and in vivo activity, supporting its further development as a cancer immunotherapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of immuno-oncology.
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles | MDPI [mdpi.com]
- 4. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
ARB-272572: A Technical Deep Dive into a Novel PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ARB-272572, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). We will delve into its chemical structure, physicochemical properties, mechanism of action, and key experimental data, presenting a consolidated resource for researchers in oncology and immunology.
Core Compound Details
This compound is chemically identified as N,N′-(2,2′-dimethyl[1,1′-biphenyl]-3,3′-diyl)bis[5-[[(2-hydroxyethyl)amino]methyl]-2-pyridinecarboxamide]. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2368182-63-0 |
| Molecular Formula | C₃₂H₃₆N₆O₄ |
| Molecular Weight | 568.7 g/mol |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |
Mechanism of Action: Inducing PD-L1 Dimerization and Internalization
This compound distinguishes itself from many other PD-L1 inhibitors through its unique mechanism of action. Instead of merely blocking the PD-1/PD-L1 interaction, it actively induces the dimerization of PD-L1 on the cell surface. This dimerization event triggers the subsequent internalization of the PD-L1 protein. The removal of PD-L1 from the cell surface effectively prevents it from engaging with the PD-1 receptor on T cells, thereby disrupting this critical immune checkpoint pathway. This leads to the restoration of T-cell activity against tumor cells.
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified in various assays, demonstrating its effectiveness at inhibiting the PD-1/PD-L1 pathway and stimulating immune responses.
| Assay | IC₅₀ Value | Description |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | 400 pM | Measures the direct inhibition of the PD-1/PD-L1 protein-protein interaction in a cell-free system.[1][2][3] |
| CMV Recall Assay | 3 nM | Evaluates the ability of the compound to enhance IFN-γ production by T cells from CMV-seropositive donors in response to CMV antigens, indicating a restoration of T-cell function.[1] |
| NFAT Reporter Assay | 17 nM | A cell-based assay that measures the inhibition of PD-1/PD-L1 signaling, leading to the activation of the NFAT pathway in T cells.[1] |
Key Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay quantifies the disruption of the PD-1/PD-L1 interaction by a test compound.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and d2-labeled anti-tag antibody)
-
Assay buffer
-
384-well low-volume white plates
-
Test compound (this compound)
Procedure:
-
Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound or controls to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate at room temperature to allow for protein-protein interaction and compound binding.
-
Add the HTRF detection reagents.
-
Incubate to allow for the binding of the detection reagents to the tagged proteins.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC₅₀ value of the test compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Discovery of Novel PD-L1 Inhibitors That Induce the Dimerization, Internalization, and Degradation of PD-L1 Based on the Fragment Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I CAS#: 2368182-63-0 I PD-L1 inhibitor I InvivoChem [invivochem.com]
The Significance of ARB-272572 in Cancer Immunotherapy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Small molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction offer a promising alternative to monoclonal antibody-based therapies, with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs. This technical guide provides an in-depth analysis of ARB-272572, a potent small molecule inhibitor of the PD-1/PD-L1 pathway. We will delve into its unique mechanism of action, summarize key preclinical data, and provide detailed protocols for the pivotal experiments that have defined its preclinical profile. This document is intended to serve as a comprehensive resource for researchers in the field of cancer immunotherapy and drug development.
Introduction to this compound
This compound is a C2-symmetric biphenyl (B1667301) compound that potently inhibits the PD-1/PD-L1 interaction.[1] Unlike therapeutic antibodies that typically block the binding interface, this compound employs a distinct mechanism of action, inducing the dimerization and subsequent internalization of PD-L1 on the cell surface.[1][2] This leads to a rapid and sustained removal of PD-L1, preventing its engagement with PD-1 on immune cells and thereby relieving the inhibition of T-cell and B-cell responses.[3][4] Preclinical studies have demonstrated its potential in oncology and chronic viral infections.[2][4]
Mechanism of Action: Dimerization and Internalization of PD-L1
The primary mechanism by which this compound exerts its anti-tumor and immunomodulatory effects is through the induction of PD-L1 homodimers on the cell surface. This dimerization event triggers a rapid, clathrin-mediated endocytosis of the PD-L1 protein, effectively clearing it from the cell membrane and sequestering it within the cytoplasm.[1] This prevents PD-L1 from interacting with the PD-1 receptor on effector immune cells, thus restoring their anti-tumor activity.
The symmetric nature of the this compound molecule is crucial for its ability to bridge two PD-L1 molecules. It is hypothesized that the compound binds to a hydrophobic pocket on PD-L1, inducing a conformational change that facilitates the formation of a stable homodimer.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound inducing PD-L1 dimerization and internalization.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay Type | Description | IC50 Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Measures the direct inhibition of the PD-1/PD-L1 protein-protein interaction. | 400 pM | [1][2] |
| PD-1/PD-L1 NFAT Reporter Bioassay | Cell-based assay measuring the functional blockade of PD-1 signaling in Jurkat T-cells. | 17 nM | [2] |
| CMV Recall Assay | Measures the restoration of IFN-γ production by T-cells from CMV-seropositive donors. | 3 nM | [2] |
| In Vivo Model | Description | Dosing Regimen | Outcome | Reference |
| Humanized MC38 Colon Cancer Mouse Model | Humanized PD-1/PD-L1 mice implanted with MC38 cells expressing human PD-L1. | 10 mg/kg, oral, daily for 7 days | Significant reduction in tumor volume and an increase in tumor-infiltrating CD3+ and CD4+ T-cells.[2] | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and standard laboratory practices.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantifies the ability of this compound to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant Human PD-1-His tag
-
Recombinant Human PD-L1-Fc tag
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 2 µL of PD-1-His (final concentration, e.g., 5 nM) to each well.
-
Add 2 µL of PD-L1-Fc (final concentration, e.g., 10 nM) to each well.
-
Add 2 µL of a pre-mixed solution of Anti-His-Europium Cryptate and Anti-Fc-d2 antibodies in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (Cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
PD-1/PD-L1 NFAT Reporter Bioassay
This cell-based assay measures the functional consequence of PD-1/PD-L1 blockade.
Materials:
-
Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.
-
CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
Assay Medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed PD-L1 expressing CHO-K1 cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
The next day, prepare a serial dilution of this compound in assay medium.
-
Add the this compound dilutions to the wells containing the CHO-K1 cells.
-
Add PD-1/NFAT-luciferase Jurkat cells (e.g., 1 x 10^5 cells/well) to each well.
-
Co-culture the cells for 6 hours at 37°C.
-
Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
Experimental Workflow: PD-1/PD-L1 NFAT Reporter Bioassay
References
The Potential of ARB-272572 in Treating Chronic Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic viral infections, such as that caused by the Hepatitis B virus (HBV), present a significant global health challenge. The persistence of these viruses is often linked to the exhaustion of the host's immune system, a process mediated by immune checkpoint pathways like the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1). ARB-272572, a novel small molecule inhibitor of PD-L1, has emerged as a promising therapeutic candidate to reverse T-cell exhaustion and restore antiviral immunity. This technical guide provides an in-depth overview of the preclinical and early clinical data on this compound and its clinical successor, AB-101, their mechanism of action, and the experimental protocols used for their evaluation.
Introduction: Targeting Immune Exhaustion in Chronic Viral Infections
The establishment of chronic viral infections is a complex interplay between viral persistence strategies and the host immune response. A key factor in the inability of the host to clear the virus is the functional impairment of virus-specific T-cells, a state known as T-cell exhaustion. This exhaustion is characterized by the upregulation of inhibitory receptors, such as PD-1, on the surface of T-cells. The binding of PD-1 to its ligand, PD-L1, which can be expressed on various cells including infected hepatocytes, delivers an inhibitory signal that dampens T-cell activity and allows the virus to persist.
This compound, a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction, represents a novel therapeutic approach to reinvigorate the host's antiviral immune response. Developed by Arbutus Biopharma, this compound and its clinical-stage successor, AB-101, are being investigated for their potential to treat chronic HBV infection, a disease affecting millions worldwide.
Mechanism of Action of this compound
Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, this compound employs a distinct mechanism of action. Preclinical studies have shown that this compound induces the dimerization of PD-L1 on the cell surface. This dimerization event is followed by the rapid internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T-cells. This unique mode of action leads to the blockade of the inhibitory signal and the restoration of T-cell function.
Signaling Pathway of PD-1/PD-L1 Inhibition by this compound
Caption: PD-1/PD-L1 signaling and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and AB-101.
Table 1: Preclinical In Vitro Potency of this compound
| Assay Type | Metric | Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 400 pM | [1] |
| PD-1/PD-L1 Inhibition in aAPC/CHO-K1 cells | IC50 | 17 nM | [1] |
| Cytomegalovirus (CMV) Recall Assay (IFNγ expression) | IC50 | 3 nM | [1] |
Table 2: AB-101 Phase 1a/1b Clinical Trial (AB-101-001) - Preliminary Data
| Study Part | Population | Dose | Key Findings | Reference |
| Part 1 & 2 | Healthy Volunteers | Single and Multiple Ascending Doses | Generally well-tolerated with evidence of receptor occupancy. | [2] |
| Part 3 (First Cohort) | Patients with Chronic HBV | 10mg once daily for 28 days | Well-tolerated, PD-L1 receptor occupancy similar to healthy volunteers, no immune-related adverse events or liver dysfunction reported. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay is used to quantify the inhibition of the PD-1 and PD-L1 protein-protein interaction in a cell-free system.
-
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one protein (e.g., anti-tag antibody for a tagged PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the interacting partner (e.g., tagged PD-L1). Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (with appropriate tags, e.g., 6xHis, Fc).
-
Europium cryptate-labeled anti-tag antibody (donor).
-
d2-labeled anti-tag antibody or streptavidin (acceptor).
-
Assay buffer.
-
This compound or other test compounds.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
Add a pre-mixed solution of the HTRF detection reagents (donor and acceptor fluorophores).
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the compound concentration to determine the IC50 value.
-
Cytomegalovirus (CMV) Recall Assay
This cell-based assay assesses the ability of a compound to restore the function of memory T-cells.
-
Principle: Peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors contain memory T-cells specific to CMV antigens. Upon re-stimulation with CMV antigens in vitro, these T-cells would normally proliferate and produce cytokines like interferon-gamma (IFNγ). However, T-cell exhaustion can dampen this response. A PD-L1 inhibitor like this compound is expected to reverse this inhibition and enhance IFNγ production.
-
Materials:
-
PBMCs isolated from healthy, CMV-seropositive human donors.
-
CMV pp65 peptide pool or CMV lysate (antigen).
-
This compound or other test compounds.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
ELISA or ELISpot kit for human IFNγ detection.
-
-
Procedure:
-
Plate the isolated PBMCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the CMV antigen to the appropriate wells. Include control wells with no antigen and wells with a positive control (e.g., a known immunostimulant).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IFNγ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the IFNγ concentration against the compound concentration to determine the EC50 value, representing the concentration at which the compound elicits a half-maximal response.
-
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical and early clinical evaluation workflow for this compound/AB-101.
Conclusion and Future Directions
This compound and its clinical counterpart, AB-101, represent a promising new class of oral immunomodulators for the treatment of chronic viral infections like HBV. Their unique mechanism of inducing PD-L1 dimerization and internalization offers a differentiated approach to checkpoint blockade. Preclinical data strongly support the hypothesis that these small molecules can reinvigorate exhausted T-cells and enhance antiviral immune responses, particularly when used in combination with other therapeutic modalities such as RNA interference.
The preliminary data from the Phase 1a/1b clinical trial of AB-101 are encouraging, demonstrating a favorable safety profile and target engagement in both healthy volunteers and patients with chronic HBV.[2] Future research will focus on establishing the optimal dosing regimen and evaluating the efficacy of AB-101 in larger patient cohorts, both as a monotherapy and as a key component of combination regimens aimed at achieving a functional cure for chronic HBV. The continued development of this compound/AB-101 holds the potential to significantly improve the treatment landscape for patients living with chronic viral infections.
References
The Binding Affinity of ARB-272572 to PD-L1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of ARB-272572, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The following sections detail the quantitative binding data, comprehensive experimental protocols, and visual representations of the associated biological pathways and workflows.
Quantitative Binding Affinity of this compound
The binding potency of this compound to PD-L1 has been characterized across a variety of biochemical and cell-based assays. The data consistently demonstrates a high-affinity interaction, leading to the effective inhibition of the PD-1/PD-L1 immune checkpoint pathway. The quantitative data is summarized in the table below for clear comparison.
| Assay Type | Description | IC50 Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A biochemical assay measuring the direct inhibition of the PD-1/PD-L1 protein-protein interaction. | 400 pM | [1][2] |
| Nuclear Factor of Activated T-cells (NFAT) Reporter Assay | A cell-based assay quantifying the inhibition of PD-1/PD-L1 signaling in co-cultured Jurkat and CHO-K1 cells. | 17 nM | [1][2] |
| Cytomegalovirus (CMV) Recall Assay | A functional cell-based assay measuring the enhancement of IFN-γ production by T-cells in response to CMV antigens. | 3 nM | [1][2] |
Mechanism of Action: Inducing PD-L1 Dimerization and Internalization
This compound employs a novel mechanism of action to inhibit the PD-1/PD-L1 pathway. Instead of merely blocking the binding site, this compound, a symmetric molecule, induces the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the interaction of PD-L1 with its receptor, PD-1. Subsequently, this induced PD-L1 dimer is rapidly internalized, leading to a reduction of PD-L1 on the cell surface and further preventing its engagement with PD-1 on immune cells.[3][4][5] This process effectively removes the inhibitory signal, thereby restoring T-cell activity against cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to provide a comprehensive understanding of the procedures used to evaluate the binding affinity and functional effects of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the direct binding of this compound to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and d2-labeled anti-tag antibody)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound, serially diluted
-
384-well low-volume white plates
Procedure:
-
Add serially diluted this compound to the wells of the 384-well plate.
-
Add recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding and signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
Nuclear Factor of Activated T-cells (NFAT) Reporter Assay
This cell-based assay assesses the ability of this compound to block PD-1/PD-L1 signaling and restore T-cell activation.
Cell Lines:
-
Effector Cells: Jurkat cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[6][7][8]
-
Target Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[1]
Procedure:
-
Seed the PD-L1-expressing CHO-K1 cells in a 96-well plate.
-
Add serially diluted this compound to the wells and incubate.
-
Add the PD-1-expressing Jurkat T-cells to the wells.
-
Co-culture the cells for a period of time (e.g., 6 hours) to allow for cell-cell interaction and signaling.
-
Add a luciferase substrate (e.g., Bio-Glo™ Reagent) to the wells.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the NFAT pathway and thus the inhibition of PD-1/PD-L1 signaling.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cytomegalovirus (CMV) Recall Assay
This functional assay evaluates the ability of this compound to enhance the effector function of memory T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors.[2]
-
CMV pp65 peptide pool or other relevant CMV antigens.[9][10]
-
This compound, serially diluted.
-
Cell culture medium and supplements.
-
IFN-γ ELISA kit or ELISpot assay components.
Procedure:
-
Isolate PBMCs from the blood of CMV-seropositive donors.
-
Plate the PBMCs in a 96-well plate.
-
Add the CMV peptide pool to stimulate the memory T-cells.
-
Add serially diluted this compound to the wells.
-
Incubate the plate for a period of time (e.g., 4-7 days) to allow for T-cell activation and cytokine secretion.[10]
-
Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Alternatively, use an ELISpot assay to enumerate the number of IFN-γ-secreting cells.
-
Plot the IFN-γ levels or spot-forming units against the inhibitor concentration to determine the IC50 value.
Flow Cytometry for PD-L1 Internalization
This assay visualizes and quantifies the this compound-induced internalization of PD-L1 from the cell surface.
Cell Line:
-
A cell line expressing high levels of surface PD-L1 (e.g., MDA-MB-231 breast cancer cells or engineered CHO-K1 cells).[5]
Procedure:
-
Culture the PD-L1-expressing cells to an appropriate density.
-
Treat the cells with this compound at various concentrations (e.g., 0.3-10 µM) for a specified time (e.g., 1 hour).[1]
-
Include an untreated control group.
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 1% BSA).
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the PD-L1 staining.
-
A decrease in MFI in the this compound-treated cells compared to the control indicates the internalization of PD-L1 from the cell surface.
Visualizing the Molecular and Cellular Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
PD-L1 Signaling Pathway
Caption: PD-L1 on tumor cells binds to PD-1 on T-cells, leading to T-cell inactivation.
This compound Mechanism of Action Workflow
Caption: Workflow of this compound inducing PD-L1 dimerization and internalization.
HTRF Assay Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of small molecule-induced dimerization on the programmed death ligand 1 protein life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint inhibition through small molecule-induced internalization of programmed death-ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmaOnco™ PD-1 / NFAT Reporter - Jurkat Recombinant Cell Line (Human) - Creative Biolabs [creative-biolabs.com]
- 7. T Cell Activation Bioassay (NFAT/IL-2) [worldwide.promega.com]
- 8. invivogen.com [invivogen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ignytebio.com [ignytebio.com]
Unveiling the Molecular Architecture: A Technical Guide to the ARB-272572 and PD-L1 Complex
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of the small molecule inhibitor ARB-272572 in complex with its target, Programmed Death-Ligand 1 (PD-L1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and structural biology. Herein, we present a comprehensive overview of the binding interactions, quantitative biochemical and cellular data, and detailed experimental methodologies.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Unlike antibody-based therapies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a novel mechanism of action. It induces the dimerization of PD-L1 on the cell surface, leading to its subsequent internalization.[1] This effectively removes PD-L1 from the cell membrane, preventing its engagement with the PD-1 receptor on T cells and thereby restoring anti-tumor immunity. The crystal structure of this compound in complex with the extracellular domain of PD-L1 reveals the precise molecular interactions that drive this dimerization and inhibitory function.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified across a range of biochemical and cell-based assays. The data consistently demonstrates the high potency of this small molecule.
| Assay Type | Description | IC50 Value | Reference |
| HTRF (Homogeneous Time-Resolved Fluorescence) | A biochemical assay measuring the direct inhibition of the PD-1/PD-L1 protein-protein interaction. | 400 pM | [2] |
| NFAT (Nuclear Factor of Activated T-cells) Reporter Assay | A cell-based assay that measures the activation of T cells upon blockade of the PD-1/PD-L1 interaction. | 17 nM | [2] |
| CMV (Cytomegalovirus) Recall Assay | An ex vivo assay using human peripheral blood mononuclear cells (PBMCs) to measure the enhancement of an antigen-specific T cell response. | 3 nM | [2] |
Crystal Structure Analysis
The crystal structure of the this compound/PD-L1 complex was resolved to provide a detailed understanding of the binding mode (PDB ID: 6VQN). The structure reveals that one molecule of this compound binds at the interface of two PD-L1 molecules, inducing a dimeric arrangement.
Key interactions involve the two pyridine (B92270) rings of this compound, which engage in π–π stacking interactions with the Tyr56 residues from each of the two PD-L1 chains. The central amide linker of the inhibitor forms a water-mediated hydrogen bond with Gln66. Furthermore, the polar tails of this compound extend to form hydrogen bonds with Asp122 of both PD-L1 molecules. These interactions collectively stabilize the dimeric complex, occluding the PD-1 binding site.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical negative regulator of the immune response. Engagement of PD-1 on activated T cells by PD-L1 on tumor cells leads to the inhibition of T cell proliferation, cytokine production, and cytotoxic activity, allowing cancer cells to evade immune surveillance.
This compound disrupts this immunosuppressive signaling through a unique mechanism. By inducing the dimerization and subsequent internalization of PD-L1, the inhibitor effectively clears the PD-L1 protein from the cell surface. This prevents the engagement of PD-1 on T cells, thereby releasing the "brake" on the anti-tumor immune response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the primary research.
X-ray Crystallography of the this compound/PD-L1 Complex
A detailed protocol for the crystallization and structure determination of the this compound/PD-L1 complex would involve protein expression and purification, crystallization, data collection, and structure refinement. While the exact, detailed protocol from the original publication is not publicly available, a general workflow can be described.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the direct inhibition of the PD-1/PD-L1 interaction.
-
Reagents : Recombinant human PD-1 and PD-L1 proteins, anti-tag antibodies labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2).
-
Procedure :
-
Dispense serial dilutions of this compound into a low-volume 384-well plate.
-
Add tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate at room temperature to allow for binding equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis : The ratio of acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction. IC50 values are determined from the dose-response curve.
NFAT Reporter Assay
This cell-based assay measures the functional consequence of PD-1/PD-L1 blockade.
-
Cell Lines :
-
PD-L1 expressing antigen-presenting cells (e.g., CHO-K1).
-
A Jurkat T cell line engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element.
-
-
Procedure :
-
Co-culture the PD-L1 expressing cells and the PD-1/NFAT Jurkat cells.
-
Add serial dilutions of this compound to the co-culture.
-
Incubate to allow for T cell activation.
-
Add a luciferase substrate and measure the luminescent signal.
-
-
Data Analysis : An increase in luminescence indicates T cell activation resulting from the blockade of the PD-1/PD-L1 interaction. IC50 values are calculated from the dose-response curve.
CMV Recall Assay
This ex vivo assay assesses the ability of this compound to enhance an antigen-specific T cell response.
-
Cells : Peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors.
-
Procedure :
-
Culture PBMCs in the presence of CMV antigens.
-
Add serial dilutions of this compound to the cell cultures.
-
Incubate for a period to allow for T cell activation and cytokine production.
-
Measure the concentration of IFN-γ in the culture supernatant by ELISA.
-
-
Data Analysis : An increase in IFN-γ production indicates an enhanced T cell response to the CMV antigens. IC50 values are determined from the dose-response curve.
PD-L1 Internalization Assay
This assay visualizes the this compound-induced internalization of PD-L1.
-
Cell Line : A cell line endogenously or exogenously expressing PD-L1.
-
Procedure :
-
Treat the cells with this compound for various time points.
-
Fix and permeabilize the cells.
-
Stain for PD-L1 using a fluorescently labeled antibody.
-
Image the cells using confocal microscopy or quantify cell surface PD-L1 levels by flow cytometry.
-
-
Data Analysis : A decrease in cell surface fluorescence and/or an increase in intracellular puncta of PD-L1 staining indicates internalization.
Conclusion
This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 pathway with a distinct mechanism of action. The crystal structure of the this compound/PD-L1 complex provides a detailed blueprint for its dimerization-and-internalization-based inhibitory activity. The potent biochemical and cellular activities of this compound underscore its potential as a novel therapeutic agent in oncology and other diseases where the PD-1/PD-L1 axis plays a pathogenic role. This technical guide provides a foundational resource for researchers seeking to understand and build upon these findings.
References
Methodological & Application
Application Notes and Protocols for ARB-272572 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARB-272572 is a potent, orally effective small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by tumor cells to evade immune surveillance.[1][2] Unlike antibody-based checkpoint inhibitors, this compound offers the potential for oral administration and may possess different pharmacokinetic and pharmacodynamic properties.[1] This document provides detailed experimental protocols for in vitro studies to characterize the activity of this compound, focusing on its mechanism of action which involves inducing the dimerization and subsequent internalization of PD-L1 on the cell surface.[3][4][5]
Mechanism of Action
This compound inhibits the PD-1/PD-L1 axis by binding to PD-L1 and inducing its dimerization.[3][4][5] This dimerization triggers the rapid internalization of the PD-L1 protein from the cell surface into the cytosol, thereby preventing its interaction with the PD-1 receptor on T-cells.[3][4] This blockade of the PD-1/PD-L1 signaling pathway restores and enhances T-cell-mediated anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound as reported in various assays.
| Assay Type | Target Interaction/Endpoint Measured | Cell Line/System | IC50 Value | Reference(s) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Binding | Cell-free | 400 pM | [1][2][3][4][6][7] |
| NFAT Reporter Assay | PD-1/PD-L1 Mediated T-cell Inhibition | PD-L1 aAPC/CHO-K1 cells | 17 nM | [1][2][3][6] |
| CMV Recall Assay | IFNγ Expression | Peripheral Blood Mononuclear Cells (PBMCs) | 3 nM | [1][2][3][6] |
Table 1: In Vitro Potency of this compound
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (e.g., with a Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a His-tag)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and Allophycocyanin (APC)-labeled anti-His antibody)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
This compound compound
-
384-well low volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate for a defined period (e.g., 40 minutes) at room temperature to allow for protein-compound interaction.
-
Add the HTRF detection reagents (pre-mixed anti-Fc-Europium cryptate and anti-His-APC antibodies).
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
PD-1/PD-L1 NFAT Reporter Assay
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the activation of T-cells.
Materials:
-
PD-1/NFAT Reporter Jurkat cells (stably expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 expressing antigen-presenting cells (APCs) (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
Cell culture medium
-
This compound compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the PD-L1 expressing APCs in the 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells containing the APCs.
-
Add the PD-1/NFAT Reporter Jurkat cells to the wells.
-
Co-culture the cells for a specified time (e.g., 16 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase assay reagent to each well.
-
Incubate for a short period at room temperature to allow for the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
CMV Recall Assay
This assay evaluates the ability of this compound to enhance the function of memory T-cells by measuring the production of IFN-γ in response to a recall antigen.
Materials:
-
Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from CMV-seropositive donors
-
CMV antigen (e.g., CMV lysate or peptide pool)
-
Cell culture medium (e.g., RPMI 1640 supplemented with FBS and antibiotics)
-
This compound compound
-
96-well round-bottom cell culture plates
-
Human IFN-γ ELISA kit
-
ELISA plate reader
Protocol:
-
Thaw the cryopreserved PBMCs and resuspend them in cell culture medium.
-
Plate the PBMCs in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Add the CMV antigen to the appropriate wells. Include a negative control (no antigen) and a positive control (e.g., a mitogen).
-
Incubate the plate for 4 days at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the compound concentration to determine the IC50 value.
PD-L1 Internalization Assay using Flow Cytometry
This assay directly measures the this compound-induced internalization of PD-L1 from the cell surface.
Materials:
-
A cell line with high endogenous or engineered expression of PD-L1 (e.g., L2987 human tumor cells)
-
This compound compound
-
Phycoerythrin (PE)-conjugated anti-human PD-L1 antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Harvest the PD-L1 expressing cells and adjust the cell density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the cells to a 96-well U-bottom plate.
-
Add the diluted this compound or vehicle control to the cells and incubate for 1 hour at 37°C.
-
After incubation, wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the PE-conjugated anti-human PD-L1 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of PD-L1 staining. A decrease in MFI in the this compound-treated samples compared to the vehicle control indicates PD-L1 internalization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. abcam.cn [abcam.cn]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
Application Notes and Protocols for ARB-272572 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARB-272572 is a potent, orally bioavailable small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It represents a promising therapeutic agent in immuno-oncology. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound, based on currently available data.
Mechanism of Action
This compound functions by binding to PD-L1, inducing its dimerization and subsequent internalization.[1] This reduces the density of PD-L1 on the cell surface, thereby preventing its interaction with the PD-1 receptor on T cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T cells, enhancing their anti-tumor activity.
Dosage and Administration
Quantitative Data Summary
| Parameter | Value | Reference Mouse Model |
| Compound | This compound | Humanized mouse model of colon cancer |
| Dosage | 10 mg/kg | Humanized mouse model of colon cancer |
| Administration Route | Oral (p.o.), once daily | Humanized mouse model of colon cancer |
| Treatment Duration | 7 days | Humanized mouse model of colon cancer |
| Formulation | Solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; or Suspension in 10% DMSO and 90% Corn oil | General guidance for in vivo oral administration |
Formulation Protocol
Note: It is recommended to prepare the formulation fresh daily.
Solution Formulation (for clear solution):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and vortex until a homogenous solution is formed.
Suspension Formulation (for oral and intraperitoneal injection): [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube.
-
Vortex thoroughly to create a uniform suspension before administration.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Humanized Mouse Model
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a humanized mouse model with a colon cancer xenograft.
1. Animal Model and Cell Line:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old.
-
Humanization: Engraft mice with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells (HSCs) to reconstitute a human immune system. The specific method of humanization should be optimized for the research question.
-
Tumor Cell Line: A human colon adenocarcinoma cell line, such as MC-38, engineered to express human PD-L1 if using a mouse model with a murine immune system.
2. Experimental Workflow:
3. Procedure:
-
Humanization (Example using PBMCs):
-
Inject 5-10 x 10^6 human PBMCs intraperitoneally into each immunodeficient mouse.
-
Allow 1-2 weeks for engraftment and immune reconstitution before tumor cell inoculation.
-
-
Tumor Cell Implantation:
-
Culture the colon cancer cells under standard conditions.
-
Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally via gavage once daily for the specified duration (e.g., 7 days).[1]
-
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or at the end of the treatment period.
-
Sample Collection: At the endpoint, collect tumors for weight measurement, immunohistochemistry (IHC), and flow cytometry analysis. Collect blood for analysis of immune cell populations.
Protocol 2: Oral Gavage in Mice
Materials:
-
Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Syringe with the prepared this compound formulation.
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Position the mouse vertically to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the pharynx.
-
Allow the mouse to swallow the needle; do not force it. The needle should slide easily into the esophagus.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Data Analysis and Interpretation
-
Antitumor Efficacy: Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups. Calculate the tumor growth inhibition (TGI).
-
Immunophenotyping: Use flow cytometry to analyze the immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells) in the tumor and peripheral blood. An increase in the CD8+/Treg ratio is indicative of an effective anti-tumor immune response.
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of relevant biomarkers.
Signaling Pathway
The binding of PD-L1 to PD-1 on T cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) pathway, such as ZAP-70 and PI3K. This results in the suppression of T cell activation, proliferation, and cytokine production. This compound, by inducing the internalization of PD-L1, prevents this inhibitory signaling cascade.
References
Application Notes and Protocols for Evaluating ARB-272572 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of ARB-272572, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The provided protocols are designed to assess the compound's primary mechanism of action and its downstream effects on immune cell function and tumor cell fate.
Introduction to this compound
This compound is a potent and orally bioavailable small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1][2] Its primary mechanism of action involves binding to PD-L1 on the surface of tumor cells, inducing its dimerization and subsequent internalization.[3][4][5] This process removes PD-L1 from the cell surface, preventing its engagement with the PD-1 receptor on activated T cells and thereby relieving the inhibition of the anti-tumor immune response.
Core Assays for Efficacy Evaluation
A panel of cell-based assays is recommended to thoroughly characterize the efficacy of this compound. These assays are designed to:
-
Confirm Target Engagement: Directly measure the this compound-induced internalization of PD-L1.
-
Assess Immune Cell Reactivation: Quantify the enhancement of T cell activation and effector functions.
-
Evaluate Anti-Tumor Activity: Determine the downstream consequences of immune reactivation on tumor cell viability and apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from the described assays, providing a framework for data analysis and comparison.
Table 1: this compound Potency in Biochemical and Cell-Based Assays
| Assay Type | Metric | Reported Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 400 pM | [1][2][3][4] |
| NFAT Reporter Assay (PD-1/PD-L1 Blockade) | IC50 | 17 nM | [2][3][4] |
| CMV Antigen Recall Assay (IFNγ expression) | IC50 | 3 nM | [1][2][3][4] |
Table 2: Expected Outcomes of Cell-Based Efficacy Assays for this compound
| Assay | Endpoint Measured | Expected Result with this compound |
| Target Engagement | ||
| PD-L1 Internalization Assay | Decrease in cell surface PD-L1 | Dose-dependent decrease |
| Immune Cell Reactivation | ||
| T Cell Activation Assay | Upregulation of CD69 and CD25 | Increased percentage of positive cells |
| Cytokine Release Assay (IFN-γ, IL-2) | Increased cytokine concentration | Dose-dependent increase |
| T Cell-Mediated Cytotoxicity Assay | Increased cancer cell death | Increased cytotoxicity |
| Anti-Tumor Activity | ||
| Cell Viability Assay (Co-culture) | Decreased cancer cell viability | Decreased viability |
| Apoptosis Assay (Co-culture) | Increased apoptosis in cancer cells | Increased Annexin V staining |
| Cell Cycle Analysis (Co-culture) | Cell cycle arrest in cancer cells | Potential for G1 or G2/M arrest |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PD-L1 on host cells is essential for PD-L1 blockade–mediated tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 on tumor cells is sufficient for immune evasion in immunogenic tumors and inhibits CD8 T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Utilizing ARB-272572 to Enhance CMV-Specific T Cell Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing ARB-272572, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1), in a Cytomegalovirus (CMV) recall assay. The protocols described herein are intended for researchers in immunology, virology, and drug development to assess the immunomodulatory effects of this compound on CMV-specific memory T cell responses. This document outlines the mechanism of action of this compound, provides step-by-step protocols for performing a CMV recall assay using both intracellular cytokine staining (ICS) and ELISpot methods, and presents quantitative data in a structured format.
Introduction
Cytomegalovirus (CMV), a ubiquitous herpesvirus, establishes a lifelong latent infection in a majority of the population.[1] In healthy individuals, CMV-specific T cells, particularly CD4+ and CD8+ T cells, are crucial for maintaining viral latency and preventing reactivation.[2] The CMV recall assay is a robust in vitro method used to measure the functionality of these memory T cells upon re-exposure to CMV antigens.[3] This assay is a valuable tool in assessing immune competence and the impact of immunomodulatory agents.[4]
The PD-1/PD-L1 pathway is a critical immune checkpoint that negatively regulates T cell activation and proliferation.[5] Upregulation of PD-L1 on various cell types, including some tumor cells and antigen-presenting cells (APCs), can lead to T cell exhaustion and impaired immune responses. This compound is a small molecule inhibitor that targets PD-L1.[6] Its mechanism of action involves inducing the dimerization and subsequent internalization of PD-L1 on the cell surface, thereby preventing its interaction with the PD-1 receptor on T cells.[7] This blockade of the PD-1/PD-L1 axis can reinvigorate T cell responses.[5][7]
These application notes provide protocols to evaluate the ability of this compound to enhance the recall response of CMV-specific T cells from peripheral blood mononuclear cells (PBMCs) of CMV-seropositive donors.
Mechanism of Action of this compound
This compound is a potent small molecule inhibitor of PD-L1 with an IC50 of 400 pM in a cell-free assay.[6] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, this compound induces dimerization of PD-L1 on the cell surface, leading to its rapid internalization.[7] This effectively removes PD-L1 from the cell surface, preventing it from engaging with PD-1 on T cells and thereby releasing the "brake" on T cell activation. This mechanism is expected to enhance the proliferation and cytokine production of CMV-specific T cells in a recall assay.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay Type | Target/System | Parameter | Value | Reference |
| Cell-Free HTRF Assay | PD-1/PD-L1 Interaction | IC50 | 400 pM | [7] |
| NFAT Reporter Assay | PD-L1 aAPC/CHO-K1 cells | IC50 | 17 nM | [6][7] |
| CMV Recall Assay | PBMCs from CMV+ donors | IC50 (IFNγ expression) | 3 nM | [6][7] |
Experimental Protocols
Two primary methods are detailed for assessing the CMV recall response: Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Enzyme-Linked Immunospot (ELISpot) assay.
Experimental Workflow Overview
Protocol 1: Intracellular Cytokine Staining (ICS) for CMV-Specific T Cells
This protocol allows for the multiparametric characterization of cytokine-producing T cell subsets (e.g., CD4+ and CD8+) at the single-cell level.[8]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from CMV-seropositive donors
-
This compound (and vehicle control, e.g., DMSO)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
CMV antigen (e.g., CMV lysate or pp65 peptide pool)[9]
-
Staphylococcus aureus Enterotoxin B (SEB) (positive control)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory molecules)[9]
-
Brefeldin A (protein transport inhibitor)[9]
-
Fixable Viability Dye
-
Fc Receptor Block
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, IFN-γ, TNF-α
-
Fixation/Permeabilization Buffer
-
FACS Buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs from CMV-seropositive donors and rest them for at least 1 hour at 37°C, 5% CO2.[10] Adjust cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.[11]
-
Plating and Drug Treatment:
-
Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Add this compound at desired concentrations (e.g., serial dilutions from 0.1 nM to 1 µM). Include a vehicle-only control.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Antigen Stimulation:
-
Prepare stimulation cocktails. For each well, add:
-
Add co-stimulatory antibodies anti-CD28 and anti-CD49d (1 µg/mL each) to all wells.[9]
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Protein Transport Inhibition: Add Brefeldin A (10 µg/mL) to all wells to block cytokine secretion.[12]
-
Incubation: Incubate for an additional 4-6 hours at 37°C, 5% CO2.[13]
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Block Fc receptors.
-
Stain with surface antibodies (anti-CD3, -CD4, -CD8) for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[11]
-
-
Intracellular Staining:
-
Stain with intracellular antibodies (anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-γ+ and/or TNF-α+ cells within the CD4+ and CD8+ T cell gates.
-
Protocol 2: IFN-γ ELISpot Assay for CMV-Specific T Cells
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.
Materials:
-
Human IFN-γ ELISpot kit (including pre-coated plates, detection antibody, and substrate)
-
PBMCs from CMV-seropositive donors
-
This compound (and vehicle control)
-
Complete RPMI 1640 medium
-
CMV antigen (e.g., T-activated® IE-1 and pp65 proteins)[2][14]
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)[10]
-
Automated ELISpot reader
Procedure:
-
Plate Preparation: Prepare the IFN-γ pre-coated ELISpot plate according to the manufacturer's instructions. This typically involves washing the wells with sterile PBS and blocking with cell culture medium.[10]
-
Cell Preparation: Thaw and rest PBMCs as described in the ICS protocol. Resuspend cells to a concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Assay Setup:
-
Add this compound at desired concentrations and a vehicle control to the appropriate wells.
-
Add stimulation antigens:
-
Unstimulated Control: Medium only
-
CMV-stimulated: CMV pp65 or IE-1 protein (e.g., 3-15 µg/mL)[14]
-
Positive Control: PHA or anti-CD3 antibody
-
-
Add 2 x 10^5 PBMCs to each well.[14]
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[14] Do not disturb the plate during incubation to ensure distinct spot formation.
-
Spot Development:
-
Wash away the cells.
-
Follow the kit manufacturer's protocol for adding the biotinylated detection antibody, followed by the streptavidin-enzyme conjugate, and finally the substrate.
-
Stop the reaction by washing with water once spots have developed.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The spots represent individual IFN-γ-secreting cells.
-
Results are typically expressed as spot-forming cells (SFC) per million PBMCs.
-
Expected Results and Interpretation
Treatment with this compound is expected to increase the frequency of IFN-γ and/or TNF-α producing CMV-specific CD4+ and CD8+ T cells in the ICS assay. Similarly, in the ELISpot assay, an increase in the number of spot-forming cells is anticipated in the this compound-treated wells compared to the vehicle control. A dose-dependent effect of this compound should be evaluated. The provided IC50 of 3 nM in a CMV recall assay serves as a benchmark for effective concentrations.[6]
Troubleshooting
-
High background in unstimulated wells: This could be due to recent in vivo immune activation of the donor or improper cell handling. Ensure PBMCs are properly rested after thawing.
-
Low or no response in stimulated wells: This may be due to low precursor frequency in the donor, use of a non-immunodominant antigen, or reduced cell viability. Always check cell viability before starting the assay and use a positive control (SEB or PHA/anti-CD3) to ensure the cells are responsive.
-
High inter-assay variability: Use a single large batch of cryopreserved PBMCs from one donor for an entire experiment to minimize donor-to-donor variability.[3]
By following these detailed protocols, researchers can effectively utilize this compound to investigate the enhancement of CMV-specific T cell recall responses, providing valuable insights into the immunomodulatory potential of this PD-L1 inhibitor.
References
- 1. Cancer Treatment Response to Checkpoint Inhibitors Is Associated with Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Evaluation of T-activated proteins as recall antigens to monitor Epstein–Barr virus and human cytomegalovirus-specific T cells in a clinical trial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP kinase inhibitors stimulate T cell and anti-tumor activity in combination with blockade of the PD-L1/PD-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Clinical experience with a novel assay measuring cytomegalovirus (CMV)-specific CD4+ and CD8+ T-cell immunity by flow cytometry and intracellular cytokine staining to predict clinically significant CMV events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. Intracellular Cytokine Staining Protocol [anilocus.com]
- 12. CMV Antigen-Specific CD4+ and CD8+ T Cell IFNγ Expression and Proliferation Responses in Healthy CMV-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homogeneous Time-Resolved Fluorescence (HTRF) Assay with ARB-272572
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARB-272572 is a potent, orally effective small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking this interaction, this compound can restore T-cell activity against cancer cells. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening technology ideal for quantifying such protein-protein interactions and evaluating the potency of small molecule inhibitors.[3][4] These application notes provide a detailed protocol for utilizing an HTRF assay to determine the inhibitory activity of this compound on the PD-1/PD-L1 interaction.
Mechanism of Action of this compound
This compound inhibits the PD-1/PD-L1 axis by inducing the dimerization and subsequent internalization of PD-L1 on the cell surface. This process rapidly reduces the amount of PD-L1 available to interact with PD-1 on T-cells, thereby blocking the immunosuppressive signal and enhancing anti-tumor immunity.[5][6][7]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Description | This compound IC₅₀ | Reference |
| PD-1/PD-L1 HTRF Assay | A biochemical assay measuring the direct interaction between PD-1 and PD-L1 proteins. | 400 pM | [1][2][8] |
| NFAT Reporter Assay | A cell-based assay measuring the inhibition of PD-1/PD-L1 interaction in PD-L1 aAPC/CHO-K1 cells. | 17 nM | [1][8] |
| CMV Recall Assay | A functional assay measuring the enhancement of IFNγ expression in response to CMV antigen. | 3 nM | [1][8] |
Signaling Pathway and Inhibition by this compound
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to evade immune surveillance. This compound disrupts this signaling cascade.
Experimental Protocols
Principle of the PD-1/PD-L1 HTRF Assay
The HTRF assay for the PD-1/PD-L1 interaction is a competitive binding assay. It utilizes recombinant PD-1 and PD-L1 proteins tagged with different fluorophores. When these proteins interact, a FRET (Förster Resonance Energy Transfer) signal is generated. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal, which is proportional to the inhibitor's concentration.
Materials and Reagents
-
This compound
-
Recombinant Human PD-1 Protein (e.g., tagged with 6xHis)
-
Recombinant Human PD-L1 Protein (e.g., tagged with Fc)
-
HTRF Donor (e.g., Anti-6xHis-Europium Cryptate)
-
HTRF Acceptor (e.g., Anti-Fc-d2)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Assay Protocol
This protocol is a general guideline and may require optimization based on the specific reagents and plate reader used.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept below 1%.
-
-
Reagent Preparation:
-
Dilute the tagged PD-1 and PD-L1 proteins to their optimal concentrations in assay buffer.
-
Dilute the HTRF donor and acceptor antibodies in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (20 µL final volume):
-
Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the diluted tagged PD-1 protein solution to all wells.
-
Add 5 µL of the diluted tagged PD-L1 protein solution to all wells.
-
Add 5 µL of the pre-mixed HTRF donor and acceptor antibody solution to all wells.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Autofluorescent compounds or media. | Run controls with compound alone to check for autofluorescence. |
| Light leakage. | Use high-quality, opaque white microplates and ensure proper sealing. | |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations. | Titrate the concentrations of PD-1, PD-L1, and HTRF antibodies. |
| Incorrect plate reader settings. | Verify excitation/emission wavelengths, time delay, and integration settings. | |
| High Well-to-Well Variability | Pipetting inaccuracies. | Use calibrated pipettes and proper technique. Consider automated liquid handlers. |
| Incomplete mixing. | Ensure thorough mixing of reagents in the wells. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound I CAS#: 2368182-63-0 I PD-L1 inhibitor I InvivoChem [invivochem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. revvity.com [revvity.com]
- 6. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ARB-272572 using an NFAT Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARB-272572 is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Its mechanism of action involves the induction of PD-L1 dimerization and its subsequent internalization, which effectively removes PD-L1 from the cell surface, preventing its engagement with the PD-1 receptor on T-cells.[3][4][5] This inhibition of the PD-1/PD-L1 signaling pathway releases the "brakes" on T-cell activity, restoring immune surveillance against tumor cells. The Nuclear Factor of Activated T-cells (NFAT) reporter assay is a robust, cell-based method used to screen and characterize compounds that modulate T-cell activation. This document provides a detailed protocol for utilizing an NFAT reporter assay to measure the bioactivity of this compound.
Principle of the Assay
This assay employs a co-culture system of two engineered cell lines:
-
PD-L1 Antigen Presenting Cells (APCs): Typically, CHO-K1 or Raji cells that are engineered to stably express human PD-L1 and a T-cell receptor (TCR) activator on their surface.
-
PD-1/NFAT Reporter T-cells: Jurkat T-cells engineered to express human PD-1 and contain a luciferase reporter gene under the transcriptional control of an NFAT response element (NFAT-RE).
When co-cultured, the interaction between the TCR activator on the APCs and the TCR on the Jurkat cells stimulates a signaling cascade that would normally lead to the activation of NFAT and subsequent luciferase expression. However, the simultaneous engagement of PD-L1 on the APCs with PD-1 on the Jurkat cells delivers an inhibitory signal, suppressing NFAT activation and resulting in a low luminescent signal.
This compound disrupts the PD-1/PD-L1 interaction. This relieves the inhibitory signal, leading to robust T-cell activation, NFAT-mediated transcription of the luciferase gene, and a quantifiable increase in luminescence. The intensity of the light signal is directly proportional to the inhibitory activity of the compound on the PD-1/PD-L1 pathway.
Data Presentation
The following table summarizes the reported in vitro potency of this compound from various assays.
| Assay Type | Description | IC₅₀ |
| HTRF Assay | A biochemical assay measuring the direct protein-protein interaction between PD-1 and PD-L1. | 400 pM[1][2] |
| NFAT Reporter Assay | A cell-based assay measuring the functional consequence of PD-1/PD-L1 blockade in an engineered co-culture system. | 17 nM [1][2][6] |
| CMV Recall Assay | An ex vivo assay measuring the restoration of T-cell function (IFNγ expression) in response to cytomegalovirus antigens. | 3 nM[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for ARB-272572 in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARB-272572 is a potent, orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] Unlike antibody-based checkpoint inhibitors, this compound acts by inducing homodimerization and subsequent internalization of PD-L1 on the tumor cell surface, thereby preventing its interaction with the PD-1 receptor on T cells and blocking the immunosuppressive signal.[4] This unique mechanism of action makes this compound a compelling candidate for investigation in various cancer types, including colon cancer. In a humanized MC-38 murine colon cancer model, this compound has been shown to reduce tumor volume, highlighting its potential therapeutic relevance.[2]
These application notes provide a comprehensive overview of the use of this compound in colon cancer cell line research, including its mechanism of action, key quantitative data, and detailed experimental protocols for its in vitro evaluation.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various assays. This data is essential for designing experiments with appropriate concentration ranges.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | Cell Line/System | IC50 Value | Reference |
| HTRF Assay | Homogeneous Time-Resolved Fluorescence assay measuring the disruption of PD-1/PD-L1 protein-protein interaction. | Cell-free | 400 pM (0.4 nM) | [1][3] |
| NFAT Reporter Assay | Cell-based assay measuring the inhibition of PD-1/PD-L1 interaction leading to Nuclear Factor of Activated T-cells (NFAT) activation. | PD-L1 aAPC/CHO-K1 | 17 nM | [1][2] |
| CMV Recall Assay | Measures the enhancement of IFN-γ production by PBMCs from CMV seropositive donors in response to CMV antigen. | Human PBMCs | 3 nM | [1][2] |
Table 2: PD-L1 Expression in Common Colon Cancer Cell Lines
The selection of an appropriate colon cancer cell line is critical for studying the effects of this compound. The baseline expression of PD-L1 can vary significantly between cell lines and can be modulated by inflammatory cytokines such as interferon-gamma (IFN-γ).
| Cell Line | Basal PD-L1 Expression | IFN-γ Inducibility | Reference |
| MC38 | Expresses murine PD-L1 | Inducible | [5][6] |
| HCT-116 | Low to moderate | Inducible | [7][8][9] |
| HT-29 | Low to moderate | Inducible | [9][10][11] |
| SW620 | Low | Inducible | [11][12][13] |
| LoVo | Low | Not specified | [9][14] |
| RKO | High | Not specified | [14] |
| Caco-2 | Low | Inducible | [15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in colon cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in colon cancer cell lines.
Protocol 1: PD-L1 Internalization Assay by Flow Cytometry
This protocol is designed to quantify the this compound-induced internalization of cell surface PD-L1.
Materials:
-
Colon cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) with 10% FBS
-
Recombinant human IFN-γ (optional, for PD-L1 induction)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Anti-PD-L1 antibody, FITC or PE conjugated (for surface staining)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed colon cancer cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
(Optional) PD-L1 Induction: 24 hours post-seeding, treat cells with 100 ng/mL of IFN-γ for 24-48 hours to upregulate PD-L1 expression.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add the this compound-containing medium. Incubate for 1-4 hours at 37°C. A 1-hour incubation has been shown to be effective for internalization.[1][4]
-
Cell Harvesting: After incubation, gently wash the cells with cold PBS. Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining: Resuspend the cells in FACS buffer. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Add the fluorescently conjugated anti-PD-L1 antibody at the recommended concentration and incubate for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer. Resuspend in an appropriate volume for analysis on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population. Measure the Mean Fluorescence Intensity (MFI) of the PD-L1 signal. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates PD-L1 internalization.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the direct cytotoxic or cytostatic effects of this compound on colon cancer cell lines.
Materials:
-
Colon cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 100 µM. Include a DMSO vehicle control and a no-treatment control.
-
Replace the medium in the wells with the drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance on a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, if any.
Protocol 3: Western Blot for PD-L1 Expression
This protocol is used to detect changes in total PD-L1 protein levels following treatment with this compound.
Materials:
-
Colon cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PD-L1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 10 µM) for various time points (e.g., 1, 4, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-PD-L1 antibody overnight at 4°C. The apparent molecular weight of glycosylated PD-L1 is around 45-55 kDa.[16][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the PD-L1 signal to the loading control.
Protocol 4: T-Cell Co-culture Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance T-cell-mediated killing of colon cancer cells.
Materials:
-
Colon cancer cell lines (target cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (effector cells)
-
Complete RPMI-1640 medium with 10% FBS and IL-2 (for T-cells)
-
This compound (stock solution in DMSO)
-
Anti-CD3/CD28 beads (for T-cell activation)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Effector Cell Preparation: Isolate PBMCs from a healthy donor. Activate T-cells with anti-CD3/CD28 beads and expand in RPMI medium with IL-2 for 3-5 days.
-
Target Cell Preparation: Seed colon cancer cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture Setup:
-
Treat the target colon cancer cells with this compound (e.g., 100 nM) for 1-4 hours to induce PD-L1 internalization.
-
Wash the target cells to remove excess compound.
-
Add the activated T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
Include controls: target cells alone, effector cells alone, target cells with T-cells and vehicle control.
-
-
Incubation: Co-culture for 24-48 hours at 37°C.
-
Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
(Optional) Cytokine Analysis: Collect the supernatant from the co-culture to measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA or multiplex assay.
-
Data Analysis: Calculate the percentage of specific lysis. An increase in specific lysis and IFN-γ production in the this compound-treated group indicates enhanced T-cell-mediated anti-tumor activity.
Conclusion
This compound represents a novel approach to PD-1/PD-L1 checkpoint blockade. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in colon cancer cell lines. Careful selection of cell lines based on PD-L1 expression and appropriate experimental design are crucial for obtaining meaningful and reproducible results. These in vitro studies will be instrumental in further elucidating the therapeutic potential of this compound for the treatment of colon cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (ARB272572) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. PD-L1 and MHC-I expression in 19 human tumor cell lines and modulation by interferon-gamma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Upregulation of Immune checkpoint PD-L1 in Colon cancer cell lines and activation of T cells by Leuconostoc mesenteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of PD-L1 Internalization Induced by ARB-272572
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells, enabling them to evade the host's immune system. The interaction between PD-L1 and its receptor, PD-1, on activated T cells, leads to the suppression of T cell activity and proliferation.[1][2] ARB-272572 is a small molecule inhibitor that disrupts the PD-1/PD-L1 signaling axis. Its mechanism of action involves inducing the dimerization of cell surface PD-L1, which subsequently triggers its rapid internalization into the cytosol.[3][4] This reduction of PD-L1 on the cell surface prevents its interaction with PD-1 on immune cells, thereby restoring anti-tumor immunity.
This application note provides a detailed protocol for the quantitative analysis of this compound-induced PD-L1 internalization using flow cytometry. This method allows for a precise and high-throughput assessment of the compound's efficacy in reducing cell surface PD-L1 levels.
Principle of the Assay
The assay quantifies the amount of PD-L1 remaining on the cell surface after treatment with this compound. Cells expressing high levels of PD-L1 are treated with varying concentrations of the inhibitor. Following treatment, the cells are stained with a fluorochrome-conjugated antibody that specifically binds to an external epitope of PD-L1. The fluorescence intensity of the stained cells is then measured by flow cytometry. A decrease in the mean fluorescence intensity (MFI) of the cell population directly correlates with the extent of PD-L1 internalization.
Signaling Pathway and Experimental Workflow
Caption: PD-L1 signaling and this compound mechanism of action.
Caption: Experimental workflow for PD-L1 internalization analysis.
Quantitative Data
The following table presents representative data on the dose-dependent effect of this compound on PD-L1 internalization in MDA-MB-231 cells after a 1-hour incubation period.
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of PD-L1 Staining | % PD-L1 Internalization (Normalized to Vehicle Control) |
| 0 (Vehicle Control) | 15,000 | 0% |
| 0.1 | 12,750 | 15% |
| 0.3 | 9,000 | 40% |
| 1.0 | 5,250 | 65% |
| 3.0 | 3,000 | 80% |
| 10.0 | 2,250 | 85% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line with high endogenous PD-L1 expression) or other suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO to prepare a stock solution).
-
Antibody: PE-conjugated anti-human PD-L1 antibody (Clone 29E.2A3 or similar, validated for flow cytometry).
-
Isotype Control: PE-conjugated mouse IgG1, κ Isotype Control.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
-
Other:
-
DMSO (vehicle control).
-
Trypsin-EDTA solution.
-
Flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
-
Cell Culture and Treatment
-
Culture MDA-MB-231 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the plate at 37°C for the desired time period (e.g., 1 hour).
Flow Cytometry Staining and Analysis
-
After incubation, gently collect the cells from each well and transfer them to individual flow cytometry tubes.
-
Centrifuge the tubes at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold Flow Cytometry Staining Buffer and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the PE-conjugated anti-human PD-L1 antibody at the manufacturer's recommended concentration. For the isotype control, resuspend cells from a separate vehicle-treated well in staining buffer containing the PE-conjugated isotype control antibody.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer as described in step 3.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis
-
Gate on the viable, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
For each sample, determine the Mean Fluorescence Intensity (MFI) of the PE signal from the gated cell population.
-
Subtract the MFI of the isotype control from the MFI of the PD-L1 stained samples to correct for non-specific binding.
-
Calculate the percentage of PD-L1 internalization for each concentration of this compound using the following formula:
% PD-L1 Internalization = [1 - (MFI of treated sample / MFI of vehicle control sample)] x 100
Expected Results
Treatment of PD-L1 expressing cells with this compound is expected to result in a dose-dependent and time-dependent decrease in the MFI of cell surface PD-L1 staining. This reduction in fluorescence intensity is indicative of the internalization of the PD-L1 protein from the cell surface. The vehicle control should exhibit high MFI, representing the baseline level of PD-L1 on the cell surface. By plotting the percentage of PD-L1 internalization against the concentration of this compound, an IC₅₀ value for internalization can be determined. This provides a quantitative measure of the compound's potency in inducing PD-L1 endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule PD-L1 Inhibitor Induces PD-L1 Internalization and Optimizes the Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ARB-272572 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARB-272572 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the programmed cell death-ligand 1 (PD-L1). Unlike antibody-based checkpoint inhibitors that simply block the PD-1/PD-L1 interaction, this compound induces the dimerization of PD-L1 on the cell surface. This dimerization leads to the subsequent internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T cells. This restores the anti-tumor activity of T cells.[1][]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. For sensitive assays like T-cell activation, concentrations as low as 3 nM have shown activity.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Gentle warming and vortexing may be necessary to ensure complete dissolution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO in the media should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells at higher concentrations?
A4: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold will vary between different cell lines. It is essential to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays. Some studies on similar small-molecule PD-L1 inhibitors have shown decreased cell viability at concentrations above 1 µM in certain cell lines.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell activation observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal effective concentration. |
| Low PD-L1 expression on target cells. | Confirm PD-L1 expression on your target cell line using flow cytometry or western blotting. If expression is low, consider stimulating cells with IFN-γ (10-100 ng/mL for 24-48 hours) to upregulate PD-L1. | |
| Inefficient T-cell stimulation. | Ensure that the T-cell co-stimulatory signal (e.g., anti-CD3/CD28 antibodies or target cells with appropriate antigen presentation) is optimal. | |
| High background signal in functional assays. | Autofluorescence of this compound. | Run a control with this compound in media without cells to determine if the compound itself is contributing to the signal. If so, subtract the background fluorescence from your experimental values. |
| Non-specific activity of this compound. | Include appropriate controls, such as a negative control compound with a similar chemical scaffold but no activity against PD-L1, to rule out off-target effects. | |
| Decreased cell viability in treatment groups. | Cytotoxicity of this compound at the tested concentration. | Perform a cell viability assay to determine the maximum non-toxic concentration of this compound for your cell line. Adjust the concentration in your functional assays accordingly. |
| High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the final DMSO percentage. | |
| Inconsistent results between experiments. | Variability in cell passage number. | Use cells within a consistent and low passage number range, as PD-L1 expression can change with prolonged culturing. |
| Inconsistent incubation times. | Adhere strictly to the optimized incubation times for this compound treatment and subsequent assays. | |
| Freeze-thaw cycles of this compound stock solution. | Prepare single-use aliquots of the stock solution to maintain compound integrity. | |
| PD-L1 internalization not observed. | Insufficient incubation time. | The kinetics of internalization can vary. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal internalization in your cell line. |
| Detection method not sensitive enough. | Use a high-sensitivity flow cytometer or confocal microscopy for detecting changes in cell surface PD-L1 levels. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Various Assays
| Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Cell-free | 400 pM | [4] |
| NFAT Reporter Assay | PD-L1 aAPC/CHO-K1 cells | 17 nM | [3][4] |
| Cytomegalovirus (CMV) Recall Assay (IFNγ expression) | Human PBMCs | 3 nM | [3][4] |
| T-cell Proliferation and IFNγ Production | PBMCs from patients with chronic HBV | Effective at 500 nM | [4] |
| PD-L1 Internalization | aAPC/CHO-K1 cells | Effective range: 0.3-10 µM (at 1 hour) | [3] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Suggested Starting Concentration Range | Key Considerations |
| Cell Viability/Cytotoxicity Assay | 0.01 µM - 50 µM | To determine the maximum non-toxic concentration. |
| PD-L1 Internalization Assay | 0.1 µM - 10 µM | Time-course experiment is recommended. |
| T-cell Co-culture/Activation Assay | 1 nM - 5 µM | Highly dependent on the specific co-culture system. |
| Reporter Gene Assay | 1 nM - 1 µM | Dependent on the sensitivity of the reporter system. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 50 µM down to 0.01 µM. Include a vehicle control (DMSO) at the highest concentration used in the dilutions.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: T-cell Activation Co-culture Assay
-
Target Cell Preparation: Seed PD-L1 expressing target cancer cells in a 96-well plate. If PD-L1 expression is low, consider pre-treating with IFN-γ (10-100 ng/mL) for 24-48 hours.
-
T-cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium and add to the wells containing the target cells.
-
Co-culture: Add the isolated PBMCs to the wells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
T-cell Stimulation: Add a T-cell stimulus, such as anti-CD3 antibody (e.g., 1 µg/mL), to the co-culture.
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C and 5% CO₂.
-
Analysis:
-
Cytokine Release: Collect the supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
T-cell Proliferation: Assess T-cell proliferation using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry.
-
Cytotoxicity: Measure target cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or by flow cytometry using viability dyes.
-
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling and the mechanism of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for T-cell activation assays.
References
Navigating ARB-272572: A Guide to Understanding Biochemical and Cellular Assay Discrepancies
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address discrepancies observed between biochemical and cellular assay results for the small molecule PD-L1 inhibitor, ARB-272572.
Frequently Asked Questions (FAQs)
Q1: We observe a significant drop in potency for this compound in our cellular assays compared to the reported biochemical IC50. Is this expected?
A1: Yes, a difference in potency between biochemical and cellular assays for this compound is an expected phenomenon. Published data indicates that while this compound has a potent biochemical IC50 of 400 pM in a cell-free HTRF assay, its potency in cell-based assays is in the nanomolar range (e.g., 17 nM in an NFAT reporter assay and 3 nM in a CMV antigen recall assay).[1][2][3] This discrepancy is not necessarily indicative of an experimental error but rather reflects the different biological contexts of the two assay types.
Q2: What are the primary reasons for the discrepancy between this compound's biochemical and cellular potency?
A2: The primary reason for the observed discrepancy lies in the unique mechanism of action of this compound and the inherent differences between a simplified biochemical environment and a complex cellular system.[4][5][6]
-
Mechanism of Action: this compound's primary mechanism in a cellular context is to induce the dimerization and subsequent internalization of the PD-L1 protein from the cell surface.[1][2][7] This action, which is crucial for its cellular effect, cannot be recapitulated in a standard biochemical assay that typically only measures the direct binding interaction between the inhibitor and purified PD-L1 protein.[8][9]
-
Cellular Factors: Several cellular factors can influence a compound's apparent activity, including:
-
Cellular Permeability: The compound must cross the cell membrane to reach its target.[10][11] While this compound is orally effective, its transport across the cell membrane in vitro can be a limiting factor compared to the direct access it has in a biochemical assay.[12]
-
Target Accessibility and Engagement: In a cellular environment, PD-L1 is embedded in the cell membrane and may be part of larger protein complexes, which can affect inhibitor binding.[4][13]
-
Off-Target Binding and Metabolism: Inside a cell, the compound may bind to other proteins or be metabolized, reducing the effective concentration available to bind PD-L1.[6]
-
Assay-Specific Limitations: Certain cellular assay formats, like reporter assays, may not be ideally suited for characterizing all classes of small molecule inhibitors of the PD-1/PD-L1 pathway.[1][2]
-
Q3: Our team is using a reporter gene assay and seeing lower than expected potency. What could be the issue?
A3: Reporter gene assays, while useful, may not fully capture the physiological context of the PD-1/PD-L1 interaction.[1][2] The observed lower potency could be due to the artificial nature of the reporter system, which might not accurately reflect the downstream signaling events following PD-L1 engagement in primary immune cells. For this compound, functional assays using primary cells, such as a CMV antigen recall assay, have shown a better correlation with its biochemical potency.[1][2]
Q4: How can we design our experiments to better correlate biochemical and cellular results for this compound?
A4: To bridge the gap between biochemical and cellular data, consider the following:
-
Utilize a Range of Cellular Assays: Do not rely on a single cellular assay. Employ a variety of assays that measure different aspects of this compound's function, such as:
-
Target Engagement Assays: Directly measure the binding of this compound to PD-L1 in intact cells.
-
PD-L1 Internalization Assays: Quantify the reduction of cell surface PD-L1 using flow cytometry.[7]
-
Functional Assays with Primary Cells: Use more physiologically relevant systems like PBMC-based assays to measure cytokine production (e.g., IFN-γ) or T-cell proliferation.[3]
-
-
Time-Course Experiments: Analyze the effect of this compound over different time points to understand the kinetics of PD-L1 internalization and its impact on downstream signaling.
-
Concentration-Response Curves: Generate full dose-response curves in both biochemical and cellular assays to accurately determine IC50/EC50 values.
Quantitative Data Summary
| Assay Type | Description | This compound Potency (IC50) | Reference |
| Biochemical | Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring direct binding to PD-L1. | 400 pM | [1][2][3][12] |
| Cellular | Nuclear Factor of Activated T-cells (NFAT) Reporter Assay in aAPC/CHO-K1 cells. | 17 nM | [1][2][3] |
| Cellular | Cytomegalovirus (CMV) Recall Assay measuring IFNγ expression in PBMCs. | 3 nM | [1][2][3] |
Experimental Protocols
Biochemical HTRF Assay for PD-1/PD-L1 Binding
-
Objective: To measure the direct binding affinity of this compound to the PD-1/PD-L1 complex.
-
Methodology:
-
Recombinant human PD-L1 and PD-1 proteins are used.
-
A donor fluorophore-labeled anti-tag antibody and an acceptor fluorophore-labeled anti-tag antibody are used to label the respective proteins.
-
Varying concentrations of this compound are incubated with the labeled proteins.
-
The HTRF signal is measured, which is proportional to the amount of PD-1/PD-L1 binding.
-
The IC50 value is calculated from the dose-response curve.
-
Cellular PD-L1 Internalization Assay
-
Objective: To quantify the this compound-induced reduction of cell surface PD-L1.
-
Methodology:
-
Cells expressing PD-L1 (e.g., aAPC/CHO-K1 or primary dendritic cells) are treated with a range of this compound concentrations for a specified time (e.g., 1 hour).[7][12]
-
Cells are then stained with a fluorescently labeled anti-PD-L1 antibody.
-
The mean fluorescence intensity (MFI) of cell surface PD-L1 is measured by flow cytometry.
-
A decrease in MFI indicates PD-L1 internalization.
-
The EC50 for PD-L1 internalization can be determined from the concentration-response curve.
-
Visual Troubleshooting Guides
Caption: Discrepancy between biochemical and cellular mechanisms of this compound.
Caption: Troubleshooting workflow for this compound assay discrepancies.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Best practices for storing and handling ARB-272572
Technical Support Center: ARB-272572
This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with the small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound upon receipt?
This compound is shipped as a lyophilized powder at room temperature and is stable for the duration of shipping. Upon receipt, it is critical to store the compound under the recommended conditions to ensure its long-term stability and integrity. For optimal stability, store the solid powder in a cool, dry, and dark environment.[1]
Q2: My this compound powder seems to be stuck to the cap of the vial. What should I do?
This can sometimes occur during shipping. Before opening the vial for the first time, centrifuge it at a low speed (e.g., 200-500 RPM) to ensure all the powder collects at the bottom.[2][3] This simple step prevents loss of material that may be adhering to the cap or sides of the vial.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its high solubilizing capacity for many organic compounds. It is crucial to use a high-purity, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound.
Q4: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What went wrong and how can I fix it?
This is a common issue known as "crashing out" and occurs when a hydrophobic compound exceeds its solubility limit in an aqueous medium.[4] Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.[4]
-
Adjust Dilution Strategy: Instead of a single large dilution step, perform serial dilutions in your DMSO stock first. Then, add the final, most diluted DMSO sample to your aqueous buffer.
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Use a Co-solvent: In some cases, using a co-solvent system or excipients might be necessary to improve aqueous solubility.[4]
Q5: I'm observing a color change in my stock solution. Is it still usable?
A change in the color of your stock solution often indicates chemical degradation or oxidation.[5] This can be triggered by exposure to light, air, or impurities in the solvent.[5] It is strongly recommended not to use a solution that has changed color, as the compound's integrity may be compromised. Prepare a fresh stock solution for your experiments.
Q6: How many times can I freeze and thaw my stock solution?
To maintain the stability of this compound, it is critical to avoid repeated freeze-thaw cycles.[2][5] Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[2] Thaw only the required number of aliquots for each experiment.
Data Presentation: Storage & Handling Parameters
The following tables summarize the recommended conditions for storing and handling this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2][3] | Store in a desiccator to prevent moisture absorption.[4] |
| 4°C | Up to 2 years[2][4] | Suitable for short-term storage; keep desiccated. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Recommended for long-term stability. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Suitable for short-term storage of working aliquots. |
Table 2: Recommended Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | Cytotoxicity Risk | Recommendation |
| < 0.1% | Minimal | Safest range, especially for primary or sensitive cell lines.[4] |
| 0.1% - 0.5% | Low | Generally well-tolerated by most established cell lines.[4] |
| > 0.5% | Moderate to High | May cause off-target effects or cytotoxicity. Use with caution and thorough vehicle controls.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Centrifugation: Centrifuge the vial briefly to ensure all powder is at the bottom.[2]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 5 mg of this compound (assuming a molecular weight of 450.5 g/mol ), you would add 1.11 mL of DMSO.
-
Dissolution: Vortex the solution gently for 1-2 minutes until the compound is fully dissolved. Mild sonication can be used if dissolution is difficult.[3]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed amber or polypropylene (B1209903) vials.[5]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2] Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[6]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the solubility limit of this compound in your experimental buffer to avoid precipitation.
-
Prepare Stock Dilutions: Create a serial dilution of your 10 mM this compound DMSO stock solution in 100% DMSO.
-
Dilute in Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[4] This creates a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Visually inspect the wells for any signs of precipitation. For a quantitative measurement, read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Experimental workflow for preparing an this compound stock solution.
References
Technical Support Center: Oral Administration of ARB-272572 in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering ARB-272572 for oral gavage in mice. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and humane experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: A commonly used and effective vehicle for this compound, a compound sparingly soluble in DMSO, is a co-solvent system. One published protocol utilizes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline to create a stable suspension for oral gavage.
Q2: What is the known solubility of this compound?
A2: this compound is sparingly soluble in DMSO, with a reported solubility of 1-10 mg/mL[1]. It is a solid at room temperature[1].
Q3: Has this compound been successfully administered orally in mice in published studies?
A3: Yes, in vivo studies have demonstrated the oral efficacy of this compound. For instance, it has been administered orally at a dose of 10 mg/kg in a humanized MC-38 murine model of colon cancer, where it was shown to reduce tumor volume[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. It functions by inducing the dimerization and subsequent internalization of PD-L1 on the cell surface, thereby preventing its interaction with PD-1 on T cells and reactivating the anti-tumor immune response.
Q5: Are there alternative vehicles that can be used for this compound?
A5: Yes, for poorly water-soluble compounds like this compound, other vehicles can be considered. These may include an aqueous solution of 20% Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline or an oil-based vehicle such as corn oil. The choice of vehicle can impact the compound's bioavailability and potential side effects[2][3][4].
Q6: What are the signs of distress in mice during or after oral gavage?
A6: Signs of distress can include coughing, choking, violent struggling, difficulty breathing (gasping, unusual respiratory rate), and bleeding or frothing at the mouth[5]. Post-procedure, look for lethargy, lack of food or water intake, and hunched posture[2][5]. If severe respiratory distress is observed, immediate euthanasia is recommended[5].
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on a formulation for a final concentration of 2.08 mg/mL. Adjustments can be made based on the desired final concentration and dosing volume.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a DMSO Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
Prepare the Final Formulation (Suspension):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution (e.g., 20.8 mg/mL).
-
Mix thoroughly by vortexing until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
-
Note: This protocol yields a suspended solution. It is recommended to prepare this formulation fresh on the day of use.
Experimental Workflow Diagram
Caption: Workflow for this compound oral formulation and administration.
Quantitative Data Summary
The following table provides a summary of the formulation components and their proportions, as well as the properties of this compound.
| Parameter | Value | Reference |
| Compound Information | ||
| Molecular Weight | 568.67 g/mol | |
| Formulation | Solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |
| Oral Formulation | ||
| DMSO | 10% (v/v) | |
| PEG300 | 40% (v/v) | |
| Tween-80 | 5% (v/v) | |
| Saline | 45% (v/v) | |
| In Vivo Dosing | ||
| Reported Effective Dose | 10 mg/kg (oral) | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates out of solution | - The concentration of this compound is too high for the vehicle.- Improper mixing of components.- Temperature changes affecting solubility. | - Ensure the final concentration is within the soluble range for the vehicle.- Vortex thoroughly at each step of the formulation preparation.- Prepare the formulation fresh before each use and maintain at a consistent temperature. Consider gentle warming if precipitation occurs, but check for compound stability at higher temperatures. |
| Difficulty in administering the full dose | - High viscosity of the formulation.- Incorrect gavage technique. | - Ensure the gavage needle gauge is appropriate for the viscosity of the suspension.- Review and practice proper oral gavage technique to ensure smooth delivery. |
| Mouse shows signs of distress during gavage (coughing, struggling) | - Incorrect placement of the gavage needle (in the trachea instead of the esophagus).- Esophageal irritation. | - Immediately stop the procedure and withdraw the needle if the mouse shows any signs of respiratory distress[5].- Ensure the gavage needle is of the correct length and is inserted gently along the roof of the mouth towards the esophagus.- Do not force the needle if resistance is met[5]. |
| Mouse exhibits adverse effects post-dosing (diarrhea, weight loss) | - Vehicle intolerance (e.g., high concentration of DMSO, or effects of corn oil or SBE-β-CD)[6][7].- Toxicity of the compound at the administered dose. | - Administer a vehicle-only control group to assess for vehicle-specific effects.- Consider reducing the concentration of DMSO in the formulation. The oral LD50 for DMSO in mice is approximately 7 mL/kg[8].- Monitor mice closely for signs of toxicity and consider a dose-response study to determine the maximum tolerated dose.- If using corn oil, be aware that it can cause weight loss and diarrhea in mice[6].- SBE-β-CD can cause soft feces[7]. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the PD-1/PD-L1 signaling pathway.
Caption: Mechanism of this compound in blocking the PD-1/PD-L1 pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 8. researchgate.net [researchgate.net]
Addressing off-target effects of ARB-272572 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of ARB-272572 in their experiments. The content is tailored for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] Its primary mechanism of action is to bind to cell-surface PD-L1, inducing its dimerization and subsequent internalization.[3][4][5] This process removes PD-L1 from the cell surface, thereby preventing it from interacting with the PD-1 receptor on T cells and inhibiting the corresponding immune checkpoint pathway.[3][4]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available information, specific off-target interactions of this compound have not been extensively documented in publicly available literature. However, like many small molecule inhibitors, there is a potential for off-target effects, which can arise from the molecule binding to proteins other than its intended target.[3][6] Researchers should remain vigilant for unexpected experimental outcomes that cannot be explained by the on-target activity of this compound.
Q3: What are the common sources of unexpected results when using small molecule inhibitors like this compound?
A3: Unexpected results can stem from several factors, including:
-
Off-target effects: The compound interacts with other proteins in the cell, leading to unintended biological consequences.[6][7][8]
-
Compound solubility and stability: The compound may precipitate out of solution or degrade over time, leading to inconsistent results.[9][10]
-
Assay interference: The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).[11]
-
Cell line or model-specific effects: The observed effect may be unique to the specific biological context being studied.
Part 2: Troubleshooting Guide - Investigating Unexpected Experimental Results
Q1: I'm observing a phenotype in my cells treated with this compound that is not consistent with PD-L1 knockdown. How can I determine if this is an off-target effect?
A1: A multi-step approach is recommended to distinguish between on-target and off-target effects. This involves validating the on-target effect, using control compounds, and performing rescue experiments.
Experimental Workflow for Investigating Potential Off-Target Effects
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Q2: My dose-response curve for the observed phenotype does not match the reported IC50 values for this compound's effect on PD-L1. What could be the reason?
A2: Discrepancies in potency can arise from several factors. Refer to the table below for reported IC50 values in different assays.
Table 1: Reported Potency of this compound in Various Assays
| Assay Type | Target/Endpoint | Reported IC50 | Reference |
| HTRF Assay | PD-1/PD-L1 Interaction | 400 pM | [2][3][4] |
| NFAT Reporter Assay | PD-1/PD-L1 Interaction | 17 nM | [2][3][4] |
| CMV Recall Assay | IFNγ Expression | 3 nM | [2][3][4] |
If your observed potency is significantly different, consider the following:
-
Different biological systems: The potency of a compound can vary significantly between biochemical assays, cell-based reporter assays, and primary cell assays.[3][4]
-
Off-target pharmacology: The phenotype you are observing might be due to an off-target effect that occurs at a different concentration range than the on-target effect.
-
Experimental conditions: Assay conditions such as cell density, incubation time, and serum concentration can influence the apparent potency of a compound.
Q3: How can I design an experiment to definitively test if the observed effect is independent of PD-L1?
A3: A powerful method is to use a cell line in which PD-L1 has been knocked out using CRISPR-Cas9 technology.
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
Generate a PD-L1 knockout (KO) cell line and a control cell line (e.g., expressing a non-targeting gRNA).
-
Validate the knockout by Western blot or flow cytometry to confirm the absence of PD-L1 protein.
-
Treat both the KO and control cell lines with a dose range of this compound.
-
Measure the phenotype of interest in both cell lines.
Interpretation of Results:
Caption: Logic diagram for interpreting results from a PD-L1 knockout experiment.
Part 3: Detailed Experimental Protocols
Protocol 1: Flow Cytometry Assay for PD-L1 Internalization
Objective: To quantify the on-target effect of this compound by measuring the reduction of cell-surface PD-L1.
Materials:
-
PD-L1 expressing cells
-
This compound
-
DMSO (vehicle control)
-
Anti-PD-L1 antibody conjugated to a fluorophore (e.g., FITC, PE)
-
Flow cytometer
Procedure:
-
Plate PD-L1 expressing cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS.
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody on ice to label remaining surface PD-L1.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PD-L1 signal.
Data Analysis:
-
Calculate the percentage of PD-L1 reduction compared to the DMSO-treated control.
-
Plot the percentage of PD-L1 reduction against the concentration of this compound to determine the IC50 for PD-L1 internalization.
Protocol 2: Western Blot for Total PD-L1 Levels
Objective: To determine if this compound leads to the degradation of total PD-L1 protein or simply its internalization.
Materials:
-
PD-L1 expressing cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or DMSO for the desired time course (e.g., 1, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for PD-L1 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
Data Analysis:
-
Quantify the band intensities for PD-L1 and the loading control.
-
Normalize the PD-L1 signal to the loading control to determine if there is a change in total PD-L1 protein levels over time.
Part 4: Signaling Pathway Visualization
On-Target Mechanism of this compound
Caption: The on-target mechanism of this compound, leading to PD-L1 internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving the stability of ARB-272572 in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the small molecule PD-L1 inhibitor, ARB-272572, in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Troubleshooting Guide: Common Stability Issues
This guide provides solutions to specific problems you might encounter when working with this compound solutions.
Q1: My this compound solution, prepared in an aqueous buffer, has become cloudy or shows visible precipitate over a short period.
A1: This issue is likely due to the low aqueous solubility of this compound.[1][2] Precipitation can lead to inaccurate concentration measurements and a loss of biological activity.
-
Immediate Actions:
-
Do not use a solution that has precipitated.
-
Centrifuge the vial to pellet the precipitate before preparing a new solution.[3]
-
-
Suggested Solutions:
-
pH Optimization: The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility of this compound in a range of buffers with different pH values to find the optimal range for its solubility.[3][4]
-
Use of Co-solvents: For aqueous-based assays, the addition of a small percentage of an organic co-solvent can improve solubility.[4] Start by preparing a high-concentration stock solution in 100% DMSO.[1] For the final working solution, ensure the final concentration of the co-solvent (e.g., DMSO) is compatible with your experimental system, typically below 1% to avoid off-target effects or cytotoxicity.[3]
-
Re-evaluate Final Concentration: The concentration of this compound in your working solution may be too high, exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration.[3]
-
Q2: I am observing a progressive loss of this compound activity in my cell-based assay, even though no precipitate is visible.
A2: This suggests that the compound may be degrading in the culture medium. Common causes of degradation in solution are hydrolysis and oxidation.[4][5][6]
-
Suggested Solutions:
-
Prepare Fresh Solutions: The most reliable way to mitigate degradation is to prepare working solutions of this compound immediately before each experiment.[4]
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Store stock solutions at -20°C or -80°C.[1] If your experimental protocol allows, consider performing experiments at lower temperatures to enhance stability.[4]
-
Assess Stability in Medium: Perform a stability study of this compound in your specific cell culture medium. Incubate the compound in the medium for the duration of your assay and measure its concentration at different time points using HPLC.[3]
-
Protect from Light: If the compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]
Q2: How should I store my this compound stock solutions?
A2: To maintain the integrity of this compound, stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] This prevents product inactivation from repeated freeze-thaw cycles.[7]
Q3: What are the primary mechanisms of degradation for a molecule like this compound?
A3: For complex organic molecules, the most common degradation pathways in solution are hydrolysis and oxidation.[6][8]
-
Hydrolysis: This is the cleavage of chemical bonds by water. Functional groups like amides, present in the this compound structure, can be susceptible to hydrolysis, especially at non-optimal pH.
-
Oxidation: This involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal impurities, or peroxides found in excipients.[5][8][9]
Q4: Are there any excipients that can help improve the stability of this compound in solution?
A4: Yes, certain excipients can enhance stability:
-
Antioxidants: If oxidation is a suspected issue, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can protect the compound.[4]
-
Buffering Agents: To control pH and prevent pH-dependent hydrolysis, using a suitable buffer system is crucial.
-
Complexing Agents: For in vivo formulations with low water solubility, agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) can be used to improve solubility and stability.[1]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the stability profile of this compound under different conditions.
Table 1: pH-Dependent Hydrolytic Stability of this compound in Aqueous Buffers at 37°C
| Buffer pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | % Remaining after 24 hours |
| 3.0 | 0.005 | 138.6 | 88.7% |
| 5.0 | 0.002 | 346.5 | 95.3% |
| 7.4 | 0.025 | 27.7 | 54.9% |
| 9.0 | 0.048 | 14.4 | 31.6% |
Table 2: Effect of Antioxidants on the Oxidative Degradation of this compound in Solution (pH 7.4, 24h incubation with 100µM H₂O₂)
| Condition | Antioxidant Concentration | % this compound Remaining |
| Control (No Antioxidant) | N/A | 65.2% |
| Ascorbic Acid | 1 mM | 92.5% |
| Butylated Hydroxytoluene (BHT) | 1 mM | 88.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound solid.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials and store at -80°C.
-
-
Aqueous Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution. For example, dilute the stock solution 1:100 in your desired aqueous buffer (e.g., PBS, pH 7.4) to get a 100 µM intermediate solution.
-
Further dilute the intermediate solution 1:10 in the same buffer to reach the final working concentration of 10 µM.
-
Note: The final DMSO concentration in this example is 0.1%. Always calculate and report the final DMSO concentration in your experiments.
-
Protocol 2: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify this compound and detect its degradation products.[10][11][12]
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 20 µM) in the desired buffer or medium.
-
Divide the solution into several amber HPLC vials.
-
Designate a T=0 sample and immediately quench it by adding an equal volume of cold acetonitrile (B52724) to stop further degradation. Store at 4°C.[3]
-
Incubate the remaining vials under the desired conditions (e.g., 37°C).
-
At each specified time point (e.g., 1, 2, 4, 8, 24 hours), remove one vial and quench it with cold acetonitrile.[4]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant. Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Visualizations
References
- 1. This compound I CAS#: 2368182-63-0 I PD-L1 inhibitor I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Mitigating ARB-272572 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity associated with ARB-272572 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally effective small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] Its primary mechanism of action involves inducing the dimerization and subsequent internalization of PD-L1 on the cell surface.[3][4][5] This process prevents the interaction of PD-L1 with its receptor, PD-1, on T cells, thereby blocking the inhibitory signal and enhancing T cell-mediated immune responses against tumor cells or in chronic viral infections.[1][3]
Q2: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. Is this expected?
While this compound is designed to modulate immune cell function, high concentrations or prolonged exposure can potentially lead to cytotoxicity in primary cell cultures, which are often more sensitive than immortalized cell lines.[6] The observed cell death could be due to off-target effects, induction of apoptosis through unintended pathways, or cellular stress. It is crucial to differentiate between targeted anti-tumor cytotoxicity and non-specific toxicity in your primary cell model.
Q3: What are the initial steps to troubleshoot this compound induced cytotoxicity?
The first step is to confirm that the observed cytotoxicity is indeed caused by this compound. This can be achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.[7] It is also important to rule out other potential causes of cell death, such as contamination (bacterial, fungal, or mycoplasma) or suboptimal cell culture conditions (e.g., incorrect pH, temperature, or CO2 levels).[8][9][10][11][12]
Q4: Can solvent toxicity be a contributing factor to the observed cytotoxicity?
Yes, the solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells, especially at higher concentrations.[1] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments to assess the impact of the solvent alone.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: You are observing significant cell death in your primary cell cultures at concentrations of this compound where you expect to see a biological effect (e.g., based on reported IC50 values for PD-L1 inhibition).
Possible Causes and Solutions:
-
Concentration and Exposure Time: The optimal concentration and exposure time for this compound can vary significantly between different primary cell types.
-
Solution: Perform a time-course and dose-response experiment to identify the optimal window where the desired biological activity is observed with minimal cytotoxicity.[7] Consider reducing the incubation time.
-
-
Cellular Stress: Primary cells are sensitive to their environment. Suboptimal culture conditions can exacerbate drug-induced cytotoxicity.
-
Solution: Ensure you are using the recommended media formulation, serum concentration, and supplements for your specific primary cell type.[7] Regularly monitor and maintain optimal pH, temperature, and humidity.
-
-
Oxidative Stress: Small molecule inhibitors can sometimes induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[13][14][15]
-
Apoptosis Induction: this compound, through on-target or off-target effects, might be triggering programmed cell death (apoptosis).
Quantitative Data Summary: Hypothetical Dose-Response of this compound
The following table provides a hypothetical example of how to present data from a dose-response experiment to assess cytotoxicity.
| This compound Conc. (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | 98% | 95% | 92% |
| 10 | 95% | 88% | 80% |
| 100 | 85% | 70% | 55% |
| 1000 (1 µM) | 60% | 45% | 30% |
| 10000 (10 µM) | 30% | 15% | 5% |
Guide 2: Differentiating Cytotoxicity from Contamination
Problem: You are unsure if the observed cell death is due to this compound or a microbial contamination.
Telltale Signs and Solutions:
-
Visual Inspection:
-
Bacterial Contamination: Sudden turbidity (cloudiness) of the culture medium, often accompanied by a rapid drop in pH (medium turns yellow).[9] Under the microscope, you may see small, motile rods or cocci between your cells.
-
Yeast Contamination: The medium may remain clear initially but can become cloudy at later stages.[8] Microscopically, yeast appear as individual, budding, ovoid, or spherical particles.
-
Fungal (Mold) Contamination: Visible as filamentous mycelia, which can appear as a fuzzy growth on the surface of the culture. The pH of the medium may increase.
-
-
Solution:
-
Immediately discard any contaminated cultures to prevent cross-contamination.[8]
-
Thoroughly decontaminate the cell culture hood and incubator.
-
Review and reinforce aseptic techniques within the lab.[8]
-
Regularly test your cell stocks for mycoplasma contamination, which is not visible by standard microscopy.[10]
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (medium with DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
This protocol describes how to assess the potential of an antioxidant to mitigate this compound-induced cytotoxicity.
-
Determine NAC Working Concentration: First, perform a dose-response experiment with N-acetylcysteine (NAC) alone to determine the highest non-toxic concentration for your primary cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-treatment: Prepare your this compound dilutions as before. For each this compound concentration, prepare a parallel set of wells where you will also add the predetermined non-toxic concentration of NAC. Include controls for vehicle, NAC alone, and this compound alone.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using the MTT assay or another suitable method.
-
Evaluation: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC. A significant increase in viability in the co-treated wells suggests that oxidative stress contributes to the cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. corning.com [corning.com]
- 12. adl.usm.my [adl.usm.my]
- 13. benchchem.com [benchchem.com]
- 14. Oxidative Stress in Cell Culture [sigmaaldrich.com]
- 15. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in experiments involving ARB-272572
Welcome to the technical support center for ARB-272572. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and success of experiments involving this novel small molecule PD-L1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: We are observing a significant drop in potency of this compound in our cell-based assays compared to the reported biochemical (HTRF) IC50. Is this expected?
A1: Yes, a decrease in potency from biochemical to cell-based assays is a known characteristic of this compound and other similar small molecule PD-L1 inhibitors.[1] The reported IC50 in a cell-free HTRF assay is approximately 400 pM, while in a cell-based NFAT reporter assay, the IC50 is around 17 nM.[2]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your stock of this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2]
-
Solubility in Media: Verify that this compound is fully solubilized in your cell culture media at the tested concentrations. Precipitation of the compound will lead to a lower effective concentration. Consider preparing intermediate dilutions in a pre-warmed medium to avoid "solvent shock."
-
Cell Line Specifics: The level of PD-L1 expression on your target cells can significantly impact the observed potency. Use cell lines with confirmed and consistent PD-L1 expression.
-
Assay-Specific Factors: Reporter gene assays are complex biological systems and can be influenced by factors beyond direct target engagement.[1] Consider using an orthogonal assay, such as a CMV recall assay, which may show better correlation with biochemical potency.[1]
-
Q2: We are seeing variability in our results between experimental repeats. How can we improve reproducibility?
A2: Ensuring reproducibility is critical for reliable data. Several factors can contribute to variability in in vitro experiments.[3][4]
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Compound Handling:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Keep the final concentration of DMSO in the cell culture at or below 0.5% (v/v) and include a vehicle control with the same DMSO concentration in all experiments.[5]
-
-
Assay Execution:
-
Use a consistent and validated protocol for all experimental steps.
-
Ensure thorough mixing of reagents.
-
Use a reference compound with a known and stable potency to monitor assay performance over time.
-
-
Q3: How can we confirm that this compound is inducing PD-L1 internalization in our cells?
A3: The mechanism of action of this compound involves the dimerization and subsequent internalization of PD-L1.[6] This can be visualized and quantified using flow cytometry.
-
Experimental Approach:
-
Treat PD-L1 expressing cells with this compound (e.g., 0.3-10 µM) for a defined period (e.g., 1 hour).[2]
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody that recognizes an extracellular epitope.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of surface PD-L1. A decrease in MFI in this compound-treated cells compared to vehicle-treated controls indicates PD-L1 internalization.
-
Important Consideration: Ensure that the anti-PD-L1 antibody used for staining does not compete with this compound for binding to PD-L1.
-
Q4: What are the potential off-target effects of this compound?
A4: this compound is a biphenyl (B1667301) pyridine (B92270) derivative. While designed to be a specific PD-L1 inhibitor, the potential for off-target effects, as with any small molecule, should be considered.
-
Considerations:
-
The biphenyl pyridine scaffold has been explored for other targets, so it is important to assess the specificity of this compound in your experimental system.[7][8]
-
If you observe unexpected cellular phenotypes, consider performing counter-screens or using knockout/knockdown cell lines to confirm that the observed effect is mediated through PD-L1.
-
Non-specific toxicity at higher concentrations can interfere with assay results. It's crucial to determine the cytotoxic profile of this compound in your chosen cell lines.[9]
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Assays
| Assay Type | Description | IC50/EC50 | Reference |
| HTRF Assay | A biochemical assay measuring the disruption of the PD-1/PD-L1 interaction. | 400 pM | [2] |
| NFAT Reporter Assay | A cell-based assay measuring the activation of the NFAT pathway in Jurkat T cells co-cultured with PD-L1 expressing cells. | 17 nM | [2] |
| CMV Recall Assay | A functional cell-based assay measuring the enhancement of IFNγ expression in response to CMV antigens. | 3 nM | [2] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments involving this compound, incorporating best practices to enhance reproducibility.
Protocol 1: PD-L1/PD-1 Interaction HTRF Assay
Objective: To measure the ability of this compound to disrupt the interaction between PD-1 and PD-L1 in a biochemical, cell-free format.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF donor and acceptor fluorophores
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare positive (no inhibitor) and negative (no PD-1 or PD-L1) controls.
-
Add the diluted this compound or control solutions to the wells of the 384-well plate.
-
Add the PD-1 protein conjugated to the HTRF donor fluorophore to all wells.
-
Add the PD-L1 protein conjugated to the HTRF acceptor fluorophore to all wells except the negative controls.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the results against the concentration of this compound to determine the IC50 value.
Troubleshooting:
-
High background signal: Ensure that the assay buffer does not contain interfering substances. Test different buffer compositions if necessary.
-
Low signal-to-noise ratio: Optimize the concentrations of the PD-1 and PD-L1 proteins.
Protocol 2: PD-1/PD-L1 Blockade NFAT Reporter Assay
Objective: To assess the ability of this compound to block the PD-1/PD-L1 interaction in a co-culture system, leading to the activation of an NFAT-driven reporter gene.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1)
-
PD-1/NFAT Reporter Jurkat cells
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Seed the PD-L1 expressing cells in the 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the PD-L1 expressing cells and add the diluted this compound or vehicle control.
-
Add the PD-1/NFAT Reporter Jurkat cells to each well.
-
Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
Troubleshooting:
-
High background luminescence: Ensure that the PD-L1 expressing cells alone do not activate the NFAT reporter in Jurkat cells.
-
Low signal window: Optimize the ratio of effector (Jurkat) to target (PD-L1 expressing) cells.
Protocol 3: PD-L1 Internalization Assay by Flow Cytometry
Objective: To measure the this compound-induced internalization of PD-L1 from the cell surface.
Materials:
-
PD-L1 expressing cells
-
This compound
-
Fluorescently labeled anti-PD-L1 antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Seed the PD-L1 expressing cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with the fluorescently labeled anti-PD-L1 antibody on ice for 30 minutes, protected from light.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the change in the mean fluorescence intensity (MFI) of surface PD-L1.
Troubleshooting:
-
No change in MFI: Confirm that the chosen cell line expresses sufficient levels of surface PD-L1. The incubation time with this compound may need to be optimized.
-
High non-specific antibody binding: Include an isotype control to determine the level of background staining.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for PD-L1 Internalization Assay
Caption: Workflow for assessing PD-L1 internalization.
Logical Relationship for Troubleshooting Potency Discrepancy
Caption: Troubleshooting logic for potency discrepancies.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Small-Molecule PD-L1 Inhibitor Induces PD-L1 Internalization and Optimizes the Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Small Molecule ARB-272572 Demonstrates Comparable Efficacy to Monoclonal Antibodies in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that the small molecule PD-L1 inhibitor, ARB-272572, exhibits anti-tumor efficacy comparable to established anti-PD-1/PD-L1 monoclonal antibodies in humanized mouse models of colon cancer. This comparison, based on independent studies, highlights the potential of this compound as a novel therapeutic agent in immuno-oncology.
This compound, a potent small molecule inhibitor of the PD-1/PD-L1 pathway, operates through a distinct mechanism of action. It induces the dimerization and subsequent internalization of the PD-L1 protein on tumor cells. This process effectively removes the immunosuppressive signal, thereby reactivating the patient's anti-tumor immune response. This mechanism contrasts with that of monoclonal antibodies, which function by sterically hindering the interaction between PD-1 and PD-L1.
In Vitro Potency
This compound has demonstrated high potency in biochemical and cell-based assays. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this compound inhibited the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 400 pM.[1] Furthermore, in a CMV recall assay, which measures the reactivation of antigen-specific T cells, this compound boosted IFNγ expression with an IC50 of 3 nM.[1]
Comparative In Vivo Efficacy
While direct head-to-head studies are not yet available, an indirect comparison of in vivo efficacy was conducted using data from separate studies in humanized MC38 colon cancer mouse models. This compound, administered orally, resulted in a significant reduction in tumor volume.[1] Data from other studies using the same mouse model show that the anti-PD-1 monoclonal antibodies Nivolumab and Pembrolizumab, as well as the anti-PD-L1 monoclonal antibody Atezolizumab, also exhibit significant tumor growth inhibition.
| Treatment | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg, oral, once daily for 7 days | Significant tumor volume reduction | [1] |
| Nivolumab | 100 µ g/animal , intraperitoneal, on days 3, 7, 10, and 14 | 84% on day 17 | |
| Pembrolizumab | 100 µ g/animal , intraperitoneal, on days 3, 7, 10, and 14 | 94% on day 17 | |
| Atezolizumab | 1 mg/animal, intraperitoneal, on days 3, 7, 10, and 14 | 58% on day 17 |
Note: The data presented is from independent studies and does not represent a direct head-to-head comparison.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance. This compound and monoclonal antibodies both disrupt this interaction, but through different mechanisms, as illustrated below.
Caption: PD-1/PD-L1 signaling and points of intervention.
Experimental Workflows
The preclinical evaluation of this compound and monoclonal antibodies involved several key experimental workflows.
Caption: General experimental workflow for efficacy testing.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition:
This biochemical assay is utilized to determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction. Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound. The interaction is detected using fluorescently labeled antibodies against tags on the recombinant proteins. A decrease in the FRET signal indicates inhibition of the protein-protein interaction. A detailed protocol would involve specific concentrations of recombinant proteins, antibodies, and buffer compositions, as well as incubation times and temperature.
CMV Recall Assay:
This cell-based assay assesses the ability of a compound to restore the function of antigen-specific T cells. Peripheral blood mononuclear cells (PBMCs) from a CMV-seropositive donor are stimulated with CMV antigen in the presence of the test compound. The reactivation of CMV-specific T cells is measured by quantifying the production of cytokines, such as IFNγ, typically by ELISA or ELISpot. The protocol specifies the source and preparation of PBMCs, the concentration of CMV antigen, the duration of incubation, and the method of cytokine detection.
In Vivo Efficacy Study in a Humanized MC-38 Murine Model of Colon Cancer:
This animal model is used to evaluate the anti-tumor activity of immunomodulatory agents in a setting with a functional human immune system. Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system. These mice are then implanted with MC38 colon cancer cells that have been engineered to express human PD-L1. Once tumors are established, mice are treated with the test agent (e.g., this compound or a monoclonal antibody). Tumor growth is monitored over time, and the efficacy of the treatment is determined by comparing the tumor volumes in the treated group to a vehicle-treated control group. Key parameters of the protocol include the strain of immunodeficient mice, the method of humanization, the number of tumor cells implanted, the treatment schedule (dose, route, and frequency), and the method of tumor volume measurement.
Conclusion
The available preclinical data suggests that the small molecule PD-L1 inhibitor, this compound, holds promise as a potential alternative to monoclonal antibody-based immunotherapies. Its distinct mechanism of inducing PD-L1 internalization, coupled with its potent in vitro and in vivo activity, warrants further investigation in clinical settings. Future head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety profile of this compound in comparison to the current standard-of-care monoclonal antibodies.
Contact:
References
A Comparative Analysis of Small Molecule PD-L1 Inhibitors: ARB-272572 versus INCB086550
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the PD-1/PD-L1 axis have demonstrated significant clinical success, interest in small molecule inhibitors is growing due to their potential for oral bioavailability, shorter half-life, and potentially improved safety profiles. This guide provides a comparative analysis of two such small molecule PD-L1 inhibitors: ARB-272572, developed by Arbutus Biopharma, and INCB086550, from Incyte Corporation.
Mechanism of Action: A Shared Strategy of Dimerization and Internalization
Both this compound and INCB086550 employ a similar, sophisticated mechanism to disrupt the immunosuppressive PD-1/PD-L1 signaling pathway. Unlike antibodies that simply block the interaction, these small molecules induce the dimerization of PD-L1 on the cell surface.[1][2] This dimerization event subsequently triggers the internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T-cells.[1][2] This two-step process—dimerization followed by internalization—is a key characteristic of this class of inhibitors.[1][3]
The diagram below illustrates this shared mechanism of action.
Caption: Mechanism of this compound and INCB086550.
Preclinical Efficacy: A Quantitative Comparison
Both molecules have demonstrated potent activity in a range of preclinical assays. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: In Vitro Potency
| Assay Type | This compound | INCB086550 |
| PD-1/PD-L1 HTRF Assay (IC50) | 400 pM[4][5] | ~3.1 nM (human)[6] |
| NFAT Reporter Assay (IC50) | 17 nM[5] | 21.4 nM (EC50)[7] |
| CMV Recall Assay (IC50) | 3 nM[5] | Not Reported |
Table 2: In Vivo Antitumor Activity
| Animal Model | Compound | Dosing | Outcome |
| Humanized MC-38 Murine Colon Cancer Model | This compound | 10 mg/kg, oral, daily for 7 days | Reduced tumor volume.[5] |
| MC38-huPD-L1 Tumor Model | INCB086550 | 2, 20, and 200 mg/kg, oral, twice daily | Reduced tumor growth.[7] |
| CD34+ Humanized Mice with Tumors | INCB086550 | Not specified | Reduced tumor growth and induced T-cell activation gene signatures.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and INCB086550.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay quantifies the inhibitory effect of a compound on the direct interaction between PD-1 and PD-L1 proteins.
Caption: Workflow for a typical PD-1/PD-L1 HTRF assay.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore, each conjugated to an antibody that recognizes a tag on the recombinant PD-1 and PD-L1 proteins. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
NFAT Reporter Assay
This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 interaction on T-cell activation.
Principle: Jurkat T-cells, engineered to express PD-1 and a Nuclear Factor of Activated T-cells (NFAT) response element-driven reporter gene (e.g., luciferase), are co-cultured with cells expressing PD-L1. Engagement of PD-1 by PD-L1 inhibits T-cell receptor (TCR) signaling, leading to reduced NFAT activation and a low reporter signal. A PD-L1 inhibitor will block this inhibitory signal, restoring TCR signaling and resulting in an increased reporter signal.[7]
PD-L1 Internalization Assay
This assay visualizes and quantifies the removal of PD-L1 from the cell surface following treatment with the small molecule inhibitor.
Principle: Cells expressing PD-L1 are treated with the test compound. The amount of PD-L1 remaining on the cell surface is then quantified, typically by flow cytometry using a fluorescently labeled anti-PD-L1 antibody. A decrease in the fluorescence signal over time indicates that PD-L1 has been internalized.
Clinical Development
INCB086550 has progressed into clinical trials. An ongoing Phase 1 study in patients with advanced solid tumors has shown preliminary evidence of immune activation and tumor growth control.[7] As of the latest available information, this compound is in preclinical development. Arbutus Biopharma has indicated that they have commenced IND-enabling studies for an oral PD-L1 inhibitor.
Summary and Future Perspectives
Both this compound and INCB086550 are potent small molecule inhibitors of the PD-1/PD-L1 interaction with a novel mechanism of action involving PD-L1 dimerization and internalization. Preclinical data suggest that both compounds have the potential to be effective immunotherapeutic agents. INCB086550 is further along in development, with early clinical data available.
The development of oral PD-L1 inhibitors represents a significant advancement in cancer immunotherapy. These agents may offer advantages over monoclonal antibodies in terms of administration, management of immune-related adverse events, and potential for combination therapies. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound, INCB086550, and other small molecule PD-L1 inhibitors.
References
Validating ARB-272572's Mechanism of Action Through Genetic Knockdown of PD-L1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARB-272572, a novel small molecule inhibitor of the programmed death-ligand 1 (PD-L1), with other similar small molecule inhibitors. A key focus is placed on the validation of its mechanism of action through genetic knockdown of PD-L1, a critical step in preclinical drug development. Experimental data for this compound and its comparators are presented, alongside detailed experimental protocols to facilitate reproducibility and further investigation.
Mechanism of Action: Induction of PD-L1 Dimerization and Internalization
This compound is an orally effective small molecule that inhibits the interaction between PD-1 and PD-L1.[1] Its mechanism of action involves inducing the dimerization of PD-L1 on the cell surface, which subsequently triggers the internalization of the PD-L1 protein.[2] This process effectively removes PD-L1 from the cell surface, preventing it from engaging with the PD-1 receptor on T-cells and thereby blocking the immunosuppressive signal. This unique mechanism of action is shared by other small molecule PD-L1 inhibitors, such as INCB086550 and BMS-202.[2][3]
References
ARB-272572: A Comparative Analysis of Immune Checkpoint Protein Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ARB-272572, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) immune checkpoint. While direct experimental data on the cross-reactivity of this compound with other immune checkpoint proteins such as CTLA-4, LAG-3, TIM-3, and TIGIT is not currently available in the public domain, this document summarizes the known activity of this compound against its primary target, PD-L1. To offer a broader context for researchers in the field of small molecule immunotherapy, a comparative table of representative small molecule inhibitors targeting other key immune checkpoints is also included.
Executive Summary
This compound is a small molecule inhibitor designed to disrupt the interaction between PD-1 and its ligand, PD-L1, a critical pathway that tumor cells exploit to evade the immune system.[1] The primary mechanism of action for this compound involves binding to PD-L1, which induces its dimerization and subsequent internalization, thereby preventing it from engaging with the PD-1 receptor on T-cells. This blockade of the PD-1/PD-L1 axis is intended to restore T-cell activity against cancer cells. The development of small-molecule inhibitors for immune checkpoints is a promising area of cancer immunotherapy, offering potential advantages over monoclonal antibodies, such as oral bioavailability and different safety profiles.[2][3][4]
This compound Potency Against PD-L1
This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Assay Type | Target Interaction | IC50/EC50 Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Binding | 400 pM | [1] |
| PD-L1 aAPC/CHO-K1 Cell-Based Assay | PD-1/PD-L1 Inhibition | 17 nM | [1] |
| Cytomegalovirus (CMV) Recall Assay | IFNγ Expression Boost | 3 nM | [1] |
| Jurkat/CHO-K1 Cell-Based Reporter Assay | PD-1/PD-L1 Inhibition | 14.7 nM | [1] |
Cross-Reactivity Profile of this compound
As of the latest available data, specific studies detailing the cross-reactivity of this compound against a panel of other immune checkpoint proteins, including CTLA-4, LAG-3, TIM-3, and TIGIT, have not been publicly disclosed. The selectivity of small molecule inhibitors is a critical aspect of their preclinical development to minimize off-target effects. While it is standard practice to evaluate the selectivity of drug candidates, this proprietary information is often not available in the public domain.
Comparative Landscape of Small Molecule Immune Checkpoint Inhibitors
To provide a broader perspective, the following table presents a selection of small molecule inhibitors targeting various immune checkpoint proteins. This comparison is intended to highlight the diversity of targets being pursued with small molecules, rather than to suggest any direct cross-reactivity with this compound.
| Target Protein | Representative Small Molecule Inhibitor(s) | Reported Activity (IC50/EC50) | Key Features |
| PD-L1 | This compound | 400 pM (HTRF) | Induces PD-L1 internalization |
| BMS-202 | 1.1 nM (HTRF) | Induces PD-L1 dimerization | |
| CTLA-4 | Compound A (undisclosed) | Sub-micromolar activity in cell-based assays | Orally bioavailable |
| LAG-3 | Relatlimab (antibody, for context) | - | Dual blockade with anti-PD-1 approved |
| Small molecule development ongoing | - | Preclinical stages | |
| TIM-3 | Small molecule development ongoing | - | Targeting the TIM-3/Galectin-9 pathway |
| TIGIT | Small molecule development ongoing | - | Targeting the TIGIT/CD155 interaction |
Note: The field of small molecule inhibitors for immune checkpoints other than PD-1/PD-L1 is still in early stages of development, and as such, publicly available data on specific compounds is limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols for the types of assays used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is used to quantify the binding between PD-1 and PD-L1 proteins and the ability of an inhibitor to disrupt this interaction.
-
Reagents : Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., a donor fluorophore-conjugated anti-tag antibody and an acceptor fluorophore-conjugated anti-tag antibody).
-
Procedure :
-
The inhibitor (e.g., this compound) at various concentrations is incubated with the tagged PD-1 and PD-L1 proteins in a microplate.
-
After an incubation period to allow for binding equilibrium, the HTRF donor and acceptor reagents are added.
-
The plate is read on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is determined by plotting the HTRF ratio against the inhibitor concentration.
Cell-Based Reporter Assay for PD-1/PD-L1 Inhibition
This assay measures the functional consequence of PD-1/PD-L1 pathway inhibition in a cellular context.
-
Cell Lines :
-
Effector Cells : A T-cell line (e.g., Jurkat) engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).
-
Target Cells : An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Procedure :
-
The target cells are plated and incubated with varying concentrations of the inhibitor.
-
The effector cells are then added to the wells.
-
Co-culture of the two cell lines allows for the interaction between PD-1 on the effector cells and PD-L1 on the target cells, which inhibits T-cell activation and subsequent reporter gene expression.
-
The inhibitor, by blocking the PD-1/PD-L1 interaction, restores T-cell activation and reporter gene expression.
-
After an incubation period, a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the signal is measured using a luminometer.
-
-
Data Analysis : An increase in the reporter signal indicates inhibition of the PD-1/PD-L1 pathway. The EC50 value is calculated by plotting the reporter signal against the inhibitor concentration.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Caption: PD-1/PD-L1 signaling and this compound inhibition mechanism.
Experimental Workflow for HTRF Assay
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Experimental Workflow for Cell-Based Reporter Assay
Caption: Workflow for the cell-based PD-1/PD-L1 reporter assay.
References
A Comparative Analysis of ARB-272572, a Novel Small Molecule PD-L1 Inhibitor, Against Established PD-1/PD-L1 Monoclonal Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical potency of ARB-272572, a novel small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), with established anti-PD-1 and anti-PD-L1 monoclonal antibody therapies. This document synthesizes available in vitro and in vivo data and presents detailed experimental methodologies for key assays to support further research and development in the field of cancer immunotherapy.
The landscape of cancer treatment has been revolutionized by the advent of immune checkpoint inhibitors, primarily monoclonal antibodies targeting the PD-1/PD-L1 axis. These therapies have demonstrated significant clinical success by reinvigorating the host immune system to recognize and eliminate tumor cells.[1][2] this compound emerges as a differentiated, orally effective small molecule PD-L1 inhibitor.[3] Its unique mechanism of action, which involves inducing the dimerization and subsequent internalization of the PD-L1 protein, sets it apart from the direct blockade mechanism of monoclonal antibodies.[4][5][6] This guide aims to benchmark the potency of this compound against established PD-1/PD-L1 inhibitors, providing a comprehensive overview of its preclinical profile.
Mechanism of Action: A Divergent Approach to PD-L1 Inhibition
Established PD-1 and PD-L1 inhibitors are monoclonal antibodies that function by sterically hindering the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, on tumor cells.[7][8] This blockade removes the "brake" on the T-cell, enabling it to recognize and attack the cancer cell.
In contrast, this compound, a C2-symmetric biphenyl (B1667301) compound, inhibits the PD-1/PD-L1 pathway through a distinct two-step process. It induces the dimerization of PD-L1 on the cell surface, which then triggers the rapid internalization of the PD-L1 protein into the cytosol.[4][5] This effectively removes the ligand from the cell surface, preventing its interaction with the PD-1 receptor on immune cells.[4][6]
In Vitro Potency: A Comparative Overview
The potency of this compound has been evaluated in a variety of in vitro assays, demonstrating high efficacy in biochemical and cell-based systems. The following tables summarize the available quantitative data for this compound and established PD-1/PD-L1 inhibitors. It is important to note that direct comparisons of IC50 and EC50 values across different studies and assay formats should be made with caution due to variations in experimental conditions.
Table 1: Biochemical and Cell-Based Assay Potency of this compound
| Assay Type | Parameter | This compound |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 400 pM[3][9] |
| Cell-Based NFAT Reporter Assay | IC50 | 17 nM[9][10] |
| CMV Recall Assay (IFNγ Expression) | IC50 | 3 nM[3][9] |
Table 2: Potency of Established PD-1/PD-L1 Inhibitors (Monoclonal Antibodies)
| Inhibitor | Target | Assay Type | Parameter | Value |
| Nivolumab | PD-1 | Binding Affinity (undisclosed method) | Kd | ~3 nM[1] |
| Pembrolizumab | PD-1 | Not specified | ||
| Atezolizumab | PD-L1 | Cell-Based Reporter Assay | EC50 | 6.46 ng/ml[11] |
| Avelumab | PD-L1 | Cell-Based Reporter Assay | EC50 | 6.15 ng/ml[11] |
| Durvalumab | PD-L1 | PD-L1 binding to PD-1 | IC50 | 0.1 nM[12] |
| PD-L1 binding to CD80 | IC50 | 0.04 nM[12] | ||
| Cell-Based Binding Assay (Primary Human T-cells) | EC50 | 27 pM[6] |
In Vivo Efficacy: Preclinical Tumor Models
Preclinical in vivo studies in humanized mouse models provide crucial insights into the anti-tumor activity of these inhibitors. This compound has demonstrated significant tumor growth inhibition in a humanized MC-38 murine colon cancer model.
Table 3: In Vivo Efficacy in Murine Tumor Models
| Inhibitor | Model | Dosing | Key Findings |
| This compound | Humanized MC-38 Colon Cancer | 10 mg/kg, oral, once daily for 7 days | Reduced tumor volume and PD-L1 levels in tumor cells.[9][10] |
| Avelumab | MC38 Colon Cancer (C57BL/6 mice) | 400 µg, i.p., on days 7, 10, and 13 | Significantly delayed tumor growth.[4][8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
PD-1/PD-L1 signaling and inhibitor mechanisms.
Workflow for in vitro potency determination.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay quantifies the binding of PD-1 and PD-L1 proteins. The assay is typically performed in a 384-well plate.
-
Reagent Preparation : Recombinant human PD-1 protein (e.g., with an Fc tag) and PD-L1 protein (e.g., with a His-tag) are diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound) in DMSO are added to the wells.
-
Protein Incubation : The PD-1 and PD-L1 proteins are added to the wells and incubated with the inhibitor for a defined period (e.g., 40 minutes at 25°C) to allow for binding.
-
Detection : HTRF detection reagents are added. These typically consist of a Europium cryptate-labeled anti-tag antibody (e.g., anti-Fc) and an XL665-labeled anti-tag antibody (e.g., anti-His).
-
Signal Measurement : After a final incubation period (e.g., 60 minutes at 25°C), the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PD-1/PD-L1 binding.
-
Data Analysis : IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).
NFAT Reporter Assay for PD-1/PD-L1 Blockade
This cell-based assay measures the functional outcome of PD-1/PD-L1 inhibition on T-cell signaling.
-
Cell Lines : Two engineered cell lines are used:
-
PD-1 Effector Cells : Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element.
-
PD-L1 Target Cells : An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Co-culture : The PD-1 effector cells and PD-L1 target cells are co-cultured in a 96-well plate. The engagement of the TCR activator on the target cells with the TCR on the effector cells initiates a signaling cascade that leads to NFAT activation. However, the simultaneous interaction of PD-L1 with PD-1 inhibits this signal.
-
Inhibitor Treatment : The test inhibitor is added to the co-culture. By blocking the PD-1/PD-L1 interaction, the inhibitor relieves the suppression of TCR signaling.
-
Incubation : The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6 hours).
-
Signal Detection : A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting signal (luminescence) is measured using a plate reader.
-
Data Analysis : EC50 values are determined from the dose-response curve of the inhibitor.
CMV Antigen Recall Assay
This functional assay assesses the ability of an inhibitor to enhance the response of memory T-cells to a specific antigen.
-
PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, CMV-seropositive donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating : The PBMCs are plated in a 96-well plate.
-
Antigen Stimulation : The cells are stimulated with a CMV antigen preparation (e.g., CMV lysate).
-
Inhibitor Addition : The test compound is added to the wells at various concentrations.
-
Incubation : The plates are incubated for several days (e.g., 4 days) at 37°C in a CO2 incubator to allow for T-cell activation and cytokine production.
-
Cytokine Measurement : The concentration of IFNγ in the culture supernatant is measured using an ELISA or ELISpot assay.
-
Data Analysis : The IC50 value is calculated based on the dose-dependent increase in IFNγ production.
Humanized MC-38 Murine Colon Cancer Model
This in vivo model is used to evaluate the anti-tumor efficacy of immunotherapies in a setting with a functional human immune system.
-
Animal Model : Immunodeficient mice (e.g., NSG) are engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation : The humanized mice are subcutaneously inoculated with MC-38 murine colon adenocarcinoma cells that have been engineered to express human PD-L1.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : The mice are treated with the test inhibitor (e.g., this compound administered orally) or a control vehicle according to a defined schedule.
-
Monitoring : Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry to assess immune cell infiltration and PD-L1 expression levels.
Conclusion
This compound represents a promising new class of small molecule PD-L1 inhibitors with a novel mechanism of action. The preclinical data presented in this guide demonstrate its high potency in biochemical and cell-based assays, as well as its in vivo anti-tumor efficacy. While direct comparisons with established monoclonal antibodies are complex due to the diversity of assay formats, the available data suggest that this compound is a highly potent molecule. Its oral bioavailability offers a significant potential advantage over the intravenous administration of antibody-based therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. Nivolumab, a Novel Anti–PD-1 Monoclonal Antibody for the Treatment of Solid and Hematologic Malignancies - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. revvity.com [revvity.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of murine surrogate antibodies for durvalumab and tremelimumab lacking effector function and the ability to deplete regulatory T cells in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Therapeutic Window: ARB-272572 Versus Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel agents continually emerging to challenge the established paradigms of treatment. Among these, ARB-272572, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), presents a promising alternative to current monoclonal antibody-based immunotherapies. This guide provides a comparative analysis of the therapeutic window of this compound against other prominent immunotherapies, supported by available preclinical and clinical data.
Mechanism of Action: A Novel Approach to PD-L1 Inhibition
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a distinct mechanism. It induces the dimerization and subsequent internalization of PD-L1 on the cell surface[1][2][3]. This process effectively removes the ligand from the cell membrane, preventing its engagement with the PD-1 receptor on T cells and thereby releasing the "brake" on the anti-tumor immune response.
Preclinical Efficacy of this compound
This compound has demonstrated potent in vitro activity in various assays, showcasing its ability to disrupt the PD-1/PD-L1 axis. Notably, its efficacy extends to in vivo models, where it has shown significant anti-tumor effects.
| Assay Type | Metric | This compound | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | IC50 | 400 pM | [4][5] |
| NFAT Reporter Assay (Cell-based) | IC50 | 17 nM | [4][5] |
| Cytomegalovirus (CMV) Recall Assay | IC50 | 3 nM | [4][5] |
| Humanized MC-38 Murine Colon Cancer Model | Dose | 10 mg/kg (oral, daily) | [3][5] |
| Humanized MC-38 Murine Colon Cancer Model | Effect | Reduced tumor volume | [3][5] |
Table 1. Preclinical efficacy data for this compound.
Comparative Therapeutic Window
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. While comprehensive toxicology data for this compound is not yet publicly available, we can draw comparisons based on the preclinical efficacy data and the established therapeutic windows of other immunotherapies.
Monoclonal Antibodies (Anti-PD-1/PD-L1)
Approved monoclonal antibodies targeting the PD-1/PD-L1 pathway, such as nivolumab (B1139203), pembrolizumab (B1139204), atezolizumab, durvalumab, and avelumab, have a generally wide therapeutic window. In many early-phase clinical trials, a maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile at effective doses. Their primary dose-limiting toxicities are immune-related adverse events (irAEs), which can affect various organ systems.
| Immunotherapy | Approved Dose (Common Regimens) | Common Grade 3-4 Immune-Related Adverse Events | Reference |
| Nivolumab | 240 mg every 2 weeks or 480 mg every 4 weeks | Pneumonitis, colitis, hepatitis, endocrinopathies | [1][6][7] |
| Pembrolizumab | 200 mg every 3 weeks or 400 mg every 6 weeks | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis | [8][9] |
| Atezolizumab | 1200 mg every 3 weeks or 840 mg every 2 weeks or 1680 mg every 4 weeks | Pneumonitis, colitis, hepatitis, endocrinopathies | [3][10] |
| Durvalumab | 10 mg/kg every 2 weeks or 1500 mg every 4 weeks | Pneumonitis, hepatitis, colitis, endocrinopathies | [11][12] |
| Avelumab | 10 mg/kg every 2 weeks | Infusion-related reactions, pneumonitis, hepatitis, colitis | [2][13] |
Table 2. Therapeutic window overview of approved anti-PD-1/PD-L1 monoclonal antibodies.
Small Molecule Inhibitors
Small molecule inhibitors targeting the PD-1/PD-L1 pathway are an emerging class of therapeutics. CA-170, another oral small molecule inhibitor, has shown a favorable safety profile in early clinical trials, with suggestions that the immune-related adverse events may be milder and more manageable than those observed with monoclonal antibodies, potentially due to a shorter half-life allowing for quicker clearance. Preclinical studies with CA-170 showed no signs of toxicity in rodents and non-human primates at doses up to 1000 mg/kg for 28 days[14][15].
| Immunotherapy | Dosing Information (Clinical/Preclinical) | Safety Profile Highlights | Reference |
| This compound | 10 mg/kg/day (oral) in a murine model showed efficacy. | Preclinical toxicology data not publicly available. | [5] |
| CA-170 | Phase I/II clinical trials ongoing. Maximum tolerated dose up to 1200mg BID considered well-tolerated. | Favorable safety profile in early trials; potentially milder and more reversible irAEs compared to antibodies. | [16][17] |
Table 3. Therapeutic window overview of small molecule PD-L1 inhibitors.
Experimental Protocols
In Vivo Efficacy of this compound in a Humanized Murine Cancer Model
The following protocol outlines the key steps in the in vivo experiment that demonstrated the anti-tumor activity of this compound.
Methodology:
-
Animal Model: Humanized mice expressing human PD-1 were utilized to enable the evaluation of a human-specific PD-L1 inhibitor.
-
Tumor Cell Line: The MC-38 murine colon adenocarcinoma cell line was engineered to express human PD-L1.
-
Tumor Implantation: MC-38 cells expressing human PD-L1 were implanted subcutaneously into the humanized mice.
-
Treatment: Once tumors reached a specified volume, mice were treated orally with this compound at a dose of 10 mg/kg once daily for seven days.
-
Efficacy Endpoint: Tumor volume was measured periodically to assess the anti-tumor efficacy of this compound compared to a vehicle control group.
Conclusion
This compound represents a promising oral small molecule inhibitor of PD-L1 with a novel mechanism of action. Its high preclinical potency is encouraging. While a direct comparison of the therapeutic window is currently limited by the lack of public toxicology data for this compound, the established wide therapeutic indices of approved anti-PD-1/PD-L1 monoclonal antibodies and the favorable early safety profile of the small molecule inhibitor CA-170 provide a positive outlook. The potential for a more manageable safety profile, characteristic of small molecules with shorter half-lives, could offer a significant advantage in clinical practice. Further preclinical toxicology studies and early-phase clinical trials will be crucial in defining the therapeutic window of this compound and its ultimate position in the immunotherapy armamentarium.
References
- 1. Select Adverse Reactions for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 2. Infusion-Related Adverse Reactions | OPDIVO® (nivolumab) [opdivohcp.com]
- 3. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avelumab Immunotherapy: Management of Adverse Events Associated With New Treatment for Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of clinical trial safety data for pembrolizumab reveals the effect of co-occurring infections on immune-related adverse events | PLOS One [journals.plos.org]
- 6. Adverse events induced by durvalumab and tremelimumab combination regimens: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serious adverse events and fatal adverse events associated with nivolumab treatment in cancer patients: Nivolumab-related serious/fatal adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. Immune-related adverse events are associated with better event-free survival in a phase I/II clinical trial of durvalumab concomitant with neoadjuvant chemotherapy in early-stage triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. IMFINZI® (durvalumab) Safety and Adverse Reactions in Metastatic NSCLC [imfinzihcp.com]
- 12. Durvalumab (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound (ARB272572) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. frontagelab.com.cn [frontagelab.com.cn]
- 17. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Novel Research Compounds
The proper handling and disposal of a novel or investigational compound, here designated ARB-272572, is a critical component of laboratory safety and regulatory compliance. Since specific data for a non-public compound like this compound is not available, this guide provides a framework for establishing safe disposal procedures based on universal best practices and regulatory standards. The primary directive is always to consult the compound's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department.
I. Pre-Disposal Safety and Assessment
Before beginning any disposal process, a thorough risk assessment is mandatory. This process is guided by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires employers to develop a written Chemical Hygiene Plan (CHP).[1][2][3]
Experimental Protocol: Initial Waste Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information.[4][5] Section 13, "Disposal Considerations," provides specific guidance on proper disposal methods and should be the primary reference.[4][6][7]
-
Identify Hazards: Review Section 2 of the SDS to understand the compound's hazards (e.g., flammable, corrosive, reactive, toxic).[4][6][7] This classification will determine the waste stream.
-
Determine Waste Type: Based on the SDS and experimental usage, classify the waste. Investigational drugs and research compounds must be handled according to the Federal Resource Conservation and Recovery Act (RCRA) and EPA regulations.[8]
-
Contact EHS: Consult your institution's Environmental Health and Safety (EHS) office to confirm disposal procedures for the specific waste classification.[9]
II. Waste Segregation and Container Management
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[10] Waste should be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11][12]
| Waste Stream Category | Description of Contents | Recommended Container Type |
| Solid Chemical Waste | Contaminated PPE (gloves, gowns), weighing paper, centrifuge tubes, and vials containing residual powder. | Labeled, sealed, chemically compatible plastic bag or drum. |
| Liquid Chemical Waste | Unused solutions, solvent rinses, and reaction mixtures containing this compound. | Labeled, sealed, chemically compatible container (plastic is often preferred).[13] Use secondary containment trays.[14] |
| Sharps Waste | Needles, syringes, or glass pipettes contaminated with this compound. | Puncture-resistant, labeled sharps container.[9] |
| Empty Containers | Original this compound vials. Per RCRA, a container is "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity remains.[14][15] | For non-acutely hazardous waste, deface the label and dispose of in laboratory glass waste.[15] If the compound is acutely hazardous, the container must be triple-rinsed, with the rinsate collected as hazardous waste.[14] |
This table provides a general summary. Always confirm specific container and segregation requirements with your institution's EHS.
Caption: Logical workflow for segregating this compound waste streams.
III. Labeling and Storage Procedures
Accurate labeling and safe storage are mandated by federal and state regulations to ensure safety and proper handling by EHS personnel.
Experimental Protocol: Waste Labeling and Accumulation
-
Obtain Official Labels: Use only the official "HAZARDOUS WASTE" labels provided by your EHS department.[9]
-
Complete Label Information: Clearly write the following on the label:
-
Storage in SAA: Store the labeled containers in your designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[11][13]
-
Arrange for Pickup: Once a container is full, or within one year of the start date (whichever comes first), submit a chemical waste disposal request to your EHS department for pickup.[9][11]
Caption: Step-by-step process for compliant chemical waste disposal.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and trust.
References
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 5. chemicalsafety.com [chemicalsafety.com]
- 6. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 7. danielstraining.com [danielstraining.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for ARB-272572
For research use only. Not for human or veterinary use. [1]
This document provides crucial safety and logistical guidance for laboratory personnel handling ARB-272572, a potent small-molecule PD-L1 inhibitor.[2] Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity.
This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[3]. The following procedures are based on these known hazards.
Personal Protective Equipment (PPE)
All personnel must use the specified PPE when handling this compound in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect against splashes and airborne particles causing serious eye irritation (H319). |
| Body Protection | Laboratory Coat | Standard, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95) if creating aerosols or handling large quantities of powder. | To prevent inhalation of airborne particles. |
Handling and Operational Plan
2.1. Engineering Controls:
-
Ventilation: All handling of this compound powder and stock solutions should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Eyewash Station and Safety Shower: Ensure clear and immediate access to a functional eyewash station and safety shower.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing (Solid Form):
-
Handle the solid powder in a chemical fume hood.
-
Use anti-static tools and a draft shield to prevent dissemination of the powder.
-
Carefully transfer the weighed compound to a sealable container.
-
-
Solubilization:
-
Storage:
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Disposal Plan
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, vials) must be considered hazardous waste.
-
Waste Collection: Segregate and collect all this compound waste in a clearly labeled, sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Visualized Workflows
The following diagrams illustrate key processes for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
